molecular formula C13H14ClNO B1418440 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride CAS No. 1082749-15-2

3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

Cat. No.: B1418440
CAS No.: 1082749-15-2
M. Wt: 235.71 g/mol
InChI Key: NDUKUTDTBCPOTA-UHFFFAOYSA-N
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Description

3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUKUTDTBCPOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, a biphenyl derivative of significant interest in chemical synthesis and drug discovery. Biphenyl moieties are foundational scaffolds in medicinal chemistry and materials science, valued for their rigid, tunable structures. This document details the essential physicochemical properties, established synthetic strategies, rigorous analytical characterization protocols, and critical safety considerations for this specific compound. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide laboratory work and strategic research decisions.

Core Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's properties are the bedrock of reproducible science. 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a specific positional isomer of methoxy-biphenyl amine, and its characteristics are defined by the precise arrangement of its functional groups.

The hydrochloride salt form is common for amine-containing compounds, enhancing stability, crystallinity, and aqueous solubility compared to the free base, which are critical advantages for pharmaceutical handling and formulation.

Chemical Structure:

Chemical structure of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochlorideFigure 1. 2D Structure of 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride

Physicochemical Data Summary

All quantitative data for the hydrochloride salt have been meticulously calculated and are presented below. These values are fundamental for experimental design, from calculating molar concentrations for reactions to interpreting mass spectrometry data.

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNOCalculated
Molecular Weight 235.71 g/mol PubChem[1]
Exact Mass 235.07639 DaPubChem[1]
IUPAC Name 3'-methoxy-[1,1'-biphenyl]-2-amine;hydrochlorideCalculated
Common Synonyms 2-Amino-3'-methoxybiphenyl HClN/A
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis and Manufacturing Principles

The construction of the biphenyl core is a cornerstone of modern organic synthesis. The most robust and widely adopted method for creating such C-C bonds is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction offers high yields and exceptional tolerance for a wide range of functional groups, making it ideal for complex molecule synthesis.

Causality in Synthetic Strategy:

The choice of a Suzuki coupling is deliberate. Unlike older methods like the Ullmann reaction, which requires harsh conditions, the Suzuki-Miyaura coupling proceeds under milder conditions, preserving sensitive functional groups like the amine and methoxy ether present in the target molecule.[2] The synthesis logically involves coupling two appropriately substituted benzene rings, followed by the formation of the hydrochloride salt.

Generalized Synthetic Workflow

The following diagram illustrates a logical, high-level workflow for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride.

cluster_0 PART A: Biphenyl Core Synthesis (Suzuki Coupling) cluster_1 PART B: Salt Formation & Purification start Reactants: - 2-Substituted Aniline Derivative (e.g., 2-bromoaniline) - 3-Methoxyphenylboronic Acid catalyst Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., Phosphine-based) - Base (e.g., K₂CO₃) start->catalyst reaction Suzuki-Miyaura Cross-Coupling Reaction in an organic solvent (e.g., DMF, Toluene) at elevated temperature. catalyst->reaction product_freebase Product: 3'-Methoxy-[1,1'-biphenyl]-2-amine (Free Base) reaction->product_freebase dissolve Dissolve free base in a suitable organic solvent (e.g., Methanol, 2-Propanol). product_freebase->dissolve Workup & Isolation acidify Introduce Hydrogen Chloride (HCl) (e.g., Bubbling HCl gas or adding HCl in a solvent). dissolve->acidify precipitate Precipitation of the Hydrochloride Salt. Cooling may be required. acidify->precipitate purify Isolate and Purify: - Filtration - Recrystallization precipitate->purify final_product Final Product: 3'-Methoxy-[1,1'-biphenyl]-2-amine HCl purify->final_product

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Hydrochloride Salt Formation

This protocol describes the final, critical step of converting the synthesized free base amine into its stable hydrochloride salt.

  • Dissolution: Dissolve the purified 3'-Methoxy-[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous methanol or isopropanol (approx. 5-10 mL per gram of amine) in a flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution to 0°C using an ice bath. While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution.[5] Alternatively, add a stoichiometric amount (1.0-1.1 eq) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether).

  • Precipitation & Isolation: The hydrochloride salt will typically precipitate as a white or off-white solid. Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Analytical Characterization and Quality Control

A self-validating system of protocols is essential for confirming the identity, purity, and stability of any research compound. A multi-pronged analytical approach is non-negotiable for ensuring data integrity in subsequent experiments.

The Logic of Orthogonal Methods:

No single analytical technique is sufficient. We employ a series of orthogonal (independent) methods to build a complete and trustworthy profile of the compound. For example, while NMR confirms the chemical structure, HPLC provides a precise measure of purity by separating the main component from any impurities.

Analytical Workflow Diagram

This diagram outlines the logical flow of analysis from sample submission to final quality verification.

cluster_QC Quality Control Workflow cluster_tests Analytical Testing Battery sample Received Sample: 3'-Methoxy-[1,1'-biphenyl]-2-amine HCl hplc 1. HPLC-UV (Purity Assessment) sample->hplc ms 2. LC-MS (Mass Verification) sample->ms nmr 3. ¹H NMR (Structure Confirmation) sample->nmr data_review Data Review & Interpretation - Purity ≥ 98%? - Mass matches C₁₃H₁₄ClNO? - NMR spectrum consistent with structure? hplc->data_review ms->data_review nmr->data_review decision Decision data_review->decision pass PASS Certificate of Analysis (CoA) Issued decision->pass All criteria met fail FAIL Repurification or Re-synthesis Required decision->fail Criteria not met

Caption: Standard quality control workflow for compound characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for quantifying the purity of the title compound. The use of a gradient elution is a key experimental choice, as it ensures that impurities with a wide range of polarities can be effectively separated and detected.

ParameterConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for separation of moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifier to ensure sharp peak shape for the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier for elution.
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.Ensures elution of both polar and non-polar impurities for accurate assessment.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Detection UV at 254 nmBiphenyl systems have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical injections.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount. While specific data for this exact isomer is not available, the GHS hazard classifications for closely related isomers, such as (2'-Methoxybiphenyl-3-yl)amine hydrochloride, provide an authoritative basis for safe handling protocols.[1]

GHS Hazard Identification:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for proper disposal.

Storage Conditions:

To maintain long-term stability and prevent degradation, the compound should be stored under the following conditions:

  • Temperature: Room temperature.

  • Atmosphere: Sealed in a tightly closed container, preferably under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from direct light.

Applications in Research and Drug Development

The biphenyl scaffold is a "privileged structure" in medicinal chemistry. Its rigidity reduces the entropic penalty upon binding to a biological target, and the two phenyl rings can be independently functionalized to optimize interactions with receptor pockets. Biphenyl derivatives have been successfully developed into drugs for a wide range of diseases.[6]

The presence of the amine and methoxy groups on the 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride scaffold provides key vectors for further chemical modification. The amine group can be readily converted into amides, sulfonamides, or other functional groups to explore structure-activity relationships (SAR). The methoxy group can influence solubility and metabolic stability. This makes the compound a valuable building block for creating libraries of novel molecules for screening in various therapeutic areas, including oncology, inflammation, and neuroscience.

Conclusion

3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a well-defined chemical entity with significant potential as a building block in advanced chemical synthesis. This guide has provided a comprehensive technical framework covering its fundamental properties, logical synthesis via Suzuki-Miyaura coupling, and a robust, multi-faceted strategy for analytical validation. By adhering to the detailed protocols and safety guidelines presented, researchers can confidently and effectively utilize this compound in their research and development endeavors, ensuring both the integrity of their results and the safety of their laboratory personnel.

References

  • PubChem. (2'-Methoxybiphenyl-3-yl)amine hydrochloride. National Center for Biotechnology Information. [Link]

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  • ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Elsevier. [Link]

  • PrepChem.com. Synthesis of 3-methyl-[1,1'-biphenyl]-2-amine. [Link]

  • International Journal of Scientific Development and Research. Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Google Patents. Method for synthesizing methoxamine hydrochloride.
  • PubChem. 4'-Methoxy[1,1'-biphenyl]-2-amine. National Center for Biotechnology Information. [Link]

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Sources

3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride

Abstract

Introduction: The Structural Significance of 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride

The biphenyl scaffold is a privileged structure in medicinal chemistry, offering a semi-rigid framework that can position functional groups in precise three-dimensional orientations to interact with biological targets. The title compound, 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, combines this biphenyl core with an amine and a methoxy group, functionalities that are critical for modulating properties like solubility, receptor binding, and metabolic stability. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility.

Given its role as a crucial building block, unambiguous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this process.[1] This guide will not merely present data but will explain the causality behind the expected spectral features, providing a robust framework for scientists to interpret their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For a compound like 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, we would acquire both ¹H and ¹³C NMR spectra, likely in a solvent like DMSO-d₆, which is capable of dissolving the salt and allows for the observation of exchangeable N-H protons.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the amine salt's -NH₃⁺ protons, which would rapidly exchange and disappear in solvents like D₂O.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the methoxy group and the aromatic protons. The presence of the -NH₃⁺ group in the hydrochloride salt will cause significant deshielding of the protons on the amine-bearing ring.

Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale
-NH₃⁺9.0 - 10.0broad singlet-3HThe acidic protons of the ammonium salt are highly deshielded and often appear as a broad signal due to exchange and quadrupolar coupling with nitrogen.
Aromatic Protons6.8 - 7.8multipletvarious8HThe eight aromatic protons will reside in a complex, overlapping region. Protons ortho to the amine group will be shifted downfield.
Methoxy (-OCH₃)~3.80singlet-3HMethoxy protons typically appear as a sharp singlet in this region. This is consistent with data from related methoxyaniline compounds.[2][3][4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Assignment Predicted δ (ppm) Rationale
C-O (methoxy-bearing)~160The carbon directly attached to the electron-donating methoxy group is highly shielded.[3]
C-N (amine-bearing)~145-150The carbon attached to the electron-withdrawing ammonium group is deshielded.
Quaternary Biphenyl Carbons125 - 140These carbons at the biphenyl linkage will have no attached protons and will typically show weaker signals.
Aromatic C-H110 - 130The remaining eight aromatic carbons will appear in this range, with their specific shifts influenced by the position relative to the substituents.
Methoxy (-OCH₃)~55This is a highly characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the title compound, the most informative regions will be those corresponding to N-H, C-H, C=C, and C-O bonds.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The spectrum of the hydrochloride salt is expected to be distinct from its free-base form, particularly in the N-H stretching region.

Wavenumber (cm⁻¹) Vibration Type Intensity Comments
3200 - 2800N-H Stretch (Ammonium Salt)Strong, BroadThis very broad and intense absorption is a hallmark of a primary amine salt (-NH₃⁺) and is caused by the various stretching modes of the N-H bonds.[5] It will likely obscure the aromatic C-H stretches.
3100 - 3000C-H Stretch (Aromatic)Medium-WeakThese stretches may appear as small, sharp peaks superimposed on the broad N-H absorption.
~2840 & ~2950C-H Stretch (Methoxy)MediumAliphatic C-H stretches from the methyl group.
1600 - 1450C=C Stretch (Aromatic Rings)Medium-StrongMultiple sharp bands are expected, corresponding to the vibrations of the two aromatic rings.
1620 - 1560N-H Bend (Ammonium Salt)MediumAsymmetric and symmetric bending vibrations of the -NH₃⁺ group are characteristic of primary amine salts.[6]
1250 - 1200C-O Stretch (Aryl Ether)StrongAsymmetric C-O-C stretching of the methoxy group.
1050 - 1000C-O Stretch (Aryl Ether)MediumSymmetric C-O-C stretching.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a pre-made salt, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI. The applied voltage will create a fine spray of charged droplets. As the solvent evaporates, the analyte is released as a protonated ion.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

Predicted Mass Spectrum and Fragmentation

The analysis will detect the cationic part of the salt, which is the protonated form of the free base, 3'-Methoxy-[1,1'-biphenyl]-2-amine. The molecular formula of the free base is C₁₃H₁₃NO.

  • Molecular Weight (Free Base): 199.25 g/mol

  • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z = 200.10 .

The fragmentation pattern provides a fingerprint of the molecule's structure. A plausible fragmentation pathway is outlined below.

G M [M+H]⁺ m/z = 200.10 (C₁₃H₁₄NO)⁺ F1 [M+H - CH₃]⁺ m/z = 185.08 M->F1 - •CH₃ F2 [M+H - NH₃]⁺ m/z = 183.09 M->F2 - NH₃ F3 [M+H - CH₂O]⁺ m/z = 170.09 M->F3 - CH₂O F4 [F3 - CO]⁺ m/z = 142.08 F3->F4 - CO

Caption: Predicted ESI-MS fragmentation pathway for 3'-Methoxy-[1,1'-biphenyl]-2-amine.

  • Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy groups, leading to a fragment at m/z 185.

  • Loss of Ammonia (-NH₃): Cleavage of the C-N bond can lead to the loss of neutral ammonia, resulting in a fragment at m/z 183.

  • Loss of Formaldehyde (-CH₂O): A characteristic rearrangement and loss from the methoxy group, yielding a stable ion at m/z 170. This is often a significant peak.

Integrated Spectroscopic Workflow for Structural Confirmation

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Confirmation NMR Acquire ¹H & ¹³C NMR Analyze_NMR Assign Proton & Carbon Signals (Check integrations & shifts) NMR->Analyze_NMR IR Acquire FT-IR Analyze_IR Identify Functional Groups (-NH₃⁺, -OCH₃, Aromatic) IR->Analyze_IR MS Acquire ESI-MS Analyze_MS Confirm Molecular Ion (m/z = 200.10) MS->Analyze_MS Confirm Integrate All Data: Structure Verified? Analyze_MS->Confirm Analyze_IR->Confirm Analyze_NMR->Confirm end_yes Structure Confirmed Confirm->end_yes Yes end_no Structure Incorrect (Re-evaluate) Confirm->end_no No start Hypothesized Structure start->NMR start->IR start->MS

Caption: A logical workflow for the structural verification of the target compound.

Conclusion

The structural elucidation of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a multi-faceted process that relies on the careful application and interpretation of modern spectroscopic techniques. By understanding the predicted NMR chemical shifts, characteristic IR absorption bands, and mass spectrometric fragmentation patterns detailed in this guide, researchers can confidently verify the identity and purity of their synthesized material. This analytical rigor is the foundation of reproducible and reliable scientific research in the fields of drug discovery and materials science.

References

  • PubChem. Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211. Available at: [Link]

  • ScienceDirect. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Available at: [Link]

  • DRUG PATENTS INTERNATIONAL. m-Anisidine, or 3-Methoxyaniline. 间茴香胺 3-氨基茴香醚 NMR. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, a valuable building block in medicinal chemistry and materials science. The document details a robust and efficient synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction. It offers in-depth insights into the mechanistic underpinnings of the synthesis, a detailed step-by-step experimental protocol, and a thorough discussion on the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary knowledge to confidently replicate and adapt this synthetic procedure.

Introduction: Significance and Applications

3'-Methoxy-[1,1'-biphenyl]-2-amine and its hydrochloride salt are important intermediates in the synthesis of a variety of complex organic molecules. The biphenylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of an amino group at the 2-position and a methoxy group at the 3'-position offers a unique combination of electronic and steric properties, making it a versatile precursor for the development of novel pharmaceuticals and functional materials.

The primary amine provides a reactive handle for further functionalization, such as amide bond formation, while the methoxy group can influence the molecule's conformation and metabolic stability. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.

Strategic Approach: The Suzuki-Miyaura Coupling

The construction of the biaryl C-C bond is the cornerstone of this synthesis. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out as the most effective and widely adopted approach for preparing biphenylamines.[1] This palladium-catalyzed reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid coupling partners.[2][3]

The proposed and most logical synthetic route involves the coupling of an ortho-haloaniline with a methoxy-substituted phenylboronic acid. Specifically, the reaction between 2-bromoaniline and 3-methoxyphenylboronic acid has been identified as a highly efficient pathway.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromoaniline, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (3-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the desired biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[4]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Bromoaniline172.025.00 g29.1 mmol-
3-Methoxyphenylboronic acid151.964.86 g32.0 mmol1.1 eq.
Tetrakis(triphenylphosphine)palladium(0)1155.560.67 g0.58 mmol2 mol%
Sodium Carbonate (anhydrous)105.998.73 g82.4 mmol2.8 eq.
Toluene-150 mL-Anhydrous
Water-50 mL-Degassed
Diethyl Ether-As needed-Anhydrous
Hydrochloric Acid (in diethyl ether)-As needed-2.0 M solution
Step-by-Step Synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-bromoaniline (5.00 g, 29.1 mmol), 3-methoxyphenylboronic acid (4.86 g, 32.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.67 g, 0.58 mmol).

  • Solvent and Base Addition: Add toluene (150 mL) and a solution of sodium carbonate (8.73 g, 82.4 mmol) in degassed water (50 mL).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification of the Free Amine: Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product. Purify the crude 3'-Methoxy-[1,1'-biphenyl]-2-amine by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5]

Formation of 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride
  • Dissolution: Dissolve the purified 3'-Methoxy-[1,1'-biphenyl]-2-amine in anhydrous diethyl ether.

  • Acidification: Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring.[6]

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride as a stable, crystalline solid. The formation of the salt is a reaction between the basic amine and the strong acid, resulting in an ionic compound.[7][8]

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, a singlet for the methoxy group protons around 3.8 ppm, and a broad singlet for the amine protons.[9]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the biphenyl backbone and the methoxy group (around 55-56 ppm).[10]

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the free amine and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum of the free amine will show characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[11] The hydrochloride salt will show a broad absorption for the N-H⁺ stretch.

Visualizing the Synthesis

Synthetic Pathway

Synthesis_Pathway 2-Bromoaniline 2-Bromoaniline Free_Amine 3'-Methoxy-[1,1'-biphenyl]-2-amine 2-Bromoaniline->Free_Amine Suzuki-Miyaura Coupling 3-Methoxyphenylboronic_acid 3-Methoxyphenylboronic_acid 3-Methoxyphenylboronic_acid->Free_Amine Pd(PPh3)4_Na2CO3 Pd(PPh3)4, Na2CO3 Toluene/Water, Reflux HCl_Salt 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride Free_Amine->HCl_Salt Salt Formation HCl_Ether HCl in Ether

Caption: Synthetic route to the target compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Free Amine cluster_salt_formation Hydrochloride Salt Formation Setup 1. Combine Reactants and Catalyst Reaction 2. Add Solvents and Base, then Reflux Setup->Reaction Workup 3. Extraction and Drying Reaction->Workup Purification 4. Column Chromatography Workup->Purification Dissolve 5. Dissolve Amine in Ether Purification->Dissolve Precipitate 6. Add HCl/Ether Dissolve->Precipitate Isolate 7. Filter and Dry Precipitate->Isolate Characterization Characterization Isolate->Characterization Final Product

Caption: Step-by-step experimental workflow.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride. The Suzuki-Miyaura coupling provides an efficient means to construct the key biaryl linkage, and the subsequent salt formation yields a stable and easy-to-handle product. By following the detailed experimental protocol and employing the suggested analytical techniques, researchers can confidently synthesize and characterize this valuable chemical intermediate for their specific applications in drug discovery and materials science.

References

  • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. (n.d.). ORBi. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group. Retrieved from [Link]

  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water Shu-Lan Mao. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Milano-Bicocca. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

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  • method for salt preparation. (n.d.). Google Patents.
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  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved from [Link]

  • Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. (n.d.). NIH. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity and Characterization of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for establishing the purity, identity, and overall quality of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, a key intermediate in pharmaceutical and specialized chemical synthesis. Moving beyond a simple recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, emphasizing a self-validating, systematic approach to characterization. It integrates modern analytical techniques—including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and thermal analysis—into a logical workflow. The guide is intended for researchers, quality control analysts, and drug development professionals who require a robust and defensible strategy for chemical quality assurance, grounded in the principles of Quality by Design (QbD).

Foundational Understanding: Chemical Identity and Strategic Importance

Before any analytical campaign can commence, a thorough understanding of the target molecule is paramount. 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a substituted biphenyl amine, a structural motif prevalent in agrochemicals and pharmaceuticals.[1] Its hydrochloride salt form is typically chosen to enhance stability, improve handling characteristics, and increase aqueous solubility compared to the free base.[2]

Core Chemical Properties

A baseline of physicochemical data is the first step in characterization. This information, often compiled from reliable databases and preliminary analysis, informs the selection of analytical conditions, such as solvent choice for chromatography and recrystallization.

PropertyValueSource
IUPAC Name 2-(2-methoxyphenyl)aniline;hydrochloridePubChem[3]
Molecular Formula C₁₃H₁₄ClNOPubChem[3]
Molecular Weight 235.71 g/mol PubChem[3]
CAS Number 676348-37-1PubChem[3]
Canonical SMILES COC1=CC=CC=C1C2=CC=CC=C2N.ClPubChem[3]
Physical State Solid (predicted)-
Polar Surface Area 35.3 ŲPubChem[3]
The Imperative of Purity in Synthesis

In drug development, the control of impurities is not merely a final check but a continuous process governed by stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[4] The purity of an intermediate like 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[5] Therefore, our analytical strategy must be designed to detect and quantify not just the target molecule but any potential process-related or degradation impurities.

The Synthetic Landscape and Anticipating Impurities

A robust characterization strategy is built upon a foundational knowledge of the compound's synthesis. The most common route to such biphenyl structures is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] This understanding allows us to proactively identify potential impurities rather than reactively searching for them.

Anticipated Impurity Profile

The choice of a Suzuki-Miyaura coupling between an ortho-substituted aniline and a methoxyphenylboronic acid derivative informs our impurity profile.[1] The primary sources of impurities are unreacted starting materials, catalyst residues, and reaction by-products.

G cluster_reactants Starting Materials cluster_reagents Reagents & Catalysts cluster_synthesis Suzuki-Miyaura Coupling cluster_products Crude Product Mixture cluster_purification Purification & Salt Formation SM1 2-Haloaniline Derivative Reaction Reaction Mixture SM1->Reaction SM2 3-Methoxyphenylboronic Acid SM2->Reaction Cat Palladium Catalyst Cat->Reaction Base Aqueous Base (e.g., K2CO3) Base->Reaction Target 3'-Methoxy-[1,1'-biphenyl]-2-amine (Free Base) Reaction->Target Imp1 Unreacted SM1 Reaction->Imp1 Imp2 Unreacted SM2 Reaction->Imp2 Imp3 Homocoupled By-products Reaction->Imp3 Imp4 Residual Palladium Reaction->Imp4 Purify Work-up & Crystallization Salt HCl Addition Purify->Salt Purified Free Base Final Final Product: 3'-Methoxy-[1,1'-biphenyl]-2-amine HCl Salt->Final

Caption: Synthetic pathway and key points for impurity introduction.

Impurity TypePotential SpeciesOriginAnalytical Concern
Starting Materials 2-Haloaniline, 3-Methoxyphenylboronic acidIncomplete reactionAffects assay value; potential toxicity.
By-products 3,3'-Dimethoxybiphenyl (homocoupling)Side reaction of boronic acidSimilar structure may co-elute in chromatography.
Reagents Residual PalladiumCatalyst carryoverHeavy metal impurity with strict regulatory limits.
Degradants Oxidation productsAir/light exposure post-synthesisMay form over time, impacting stability studies.

Purification: A Self-Validating Protocol

Purification is the critical step that translates a crude reaction mixture into a high-quality chemical. For an amine hydrochloride, a multi-stage process involving extraction followed by crystallization is both effective and self-validating. The formation of well-defined crystals is, in itself, a powerful purification step that inherently selects for the desired molecule, rejecting impurities into the mother liquor.

Protocol 3.1: Extractive Work-up and Crystallization

Rationale: The initial work-up is designed to remove inorganic salts and highly polar impurities. The subsequent crystallization from a carefully selected solvent system isolates the hydrochloride salt in high purity.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:

    • A dilute aqueous base (e.g., 1M sodium bicarbonate) to remove acidic impurities.

    • Water to remove residual base.

    • Brine (saturated NaCl solution) to break any emulsions and begin drying the organic layer.[6]

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude free amine.[6]

  • Salt Formation & Crystallization:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., 2-propanol).

    • Slowly add a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent like diethyl ether or 2-propanol) while stirring. The hydrochloride salt should precipitate.[6] The choice of ethereal HCl is common as it introduces a non-polar solvent that can promote crystallization.

  • Isolation and Drying: Cool the mixture to maximize crystal formation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove residual mother liquor, and dry under vacuum to a constant weight.

The Analytical Toolkit: Comprehensive Characterization

No single technique can fully define the quality of a compound. A multi-faceted approach is required, where each method provides a unique piece of the puzzle. This orthogonal strategy ensures that the data is robust and defensible.

G cluster_identity Identity & Structure Confirmation cluster_purity Purity & Quantitative Analysis cluster_physchem Physicochemical Properties NMR NMR Confirms C-H framework and connectivity CoA Certificate of Analysis (CoA) Batch Release Decision NMR->CoA MS Mass Spec Confirms Molecular Weight MS->CoA FTIR FT-IR Confirms Functional Groups (N-H, C-O, Ar) FTIR->CoA HPLC HPLC Primary tool for purity (% Area) and assay HPLC->CoA CHN Elemental Analysis Confirms elemental composition CHN->CoA Thermal DSC / TGA Melting Point & Decomposition Thermal->CoA XRD XRD Crystalline form / Polymorphism XRD->CoA Batch Test Sample Batch #XYZ Batch->NMR Batch->MS Batch->FTIR Batch->HPLC Batch->CHN Batch->Thermal Batch->XRD

Caption: Logical workflow for comprehensive sample characterization.

Structural Elucidation and Identity

These techniques confirm that the synthesized molecule is indeed the intended structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination in solution. For this molecule, we expect:

    • ¹H NMR: A complex aromatic region (approx. 6.8-7.5 ppm) with distinct signals for the protons on both phenyl rings. A singlet for the methoxy group (OCH₃) around 3.8 ppm. A broad signal for the amine hydrochloride protons (-NH₃⁺).[7][8]

    • ¹³C NMR: Signals for all 13 unique carbon atoms, including the methoxy carbon (approx. 55 ppm) and the aromatic carbons (approx. 110-160 ppm).[9]

  • Mass Spectrometry (MS): MS confirms the molecular weight. Using a technique like Electrospray Ionization (ESI), we would expect to see the molecular ion for the free base [M+H]⁺ at m/z corresponding to the mass of C₁₃H₁₃NO.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for confirming the presence of key functional groups. The hydrochloride salt will show characteristic absorptions that differ slightly from the free amine.[10]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Ammonium (N-H) ~3000-2800 (broad)N-H Stretch
Aromatic (C-H) ~3100-3000C-H Stretch
Aromatic (C=C) ~1600 & ~1475C=C Ring Stretch
Ether (C-O-C) ~1250 (strong)Asymmetric C-O-C Stretch
Purity and Quantitative Analysis

These methods determine the percentage of the desired compound and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis in the pharmaceutical industry.[11] A well-developed reverse-phase HPLC method can separate the main component from starting materials and by-products.

Rationale: This method uses a C18 stationary phase to separate compounds based on hydrophobicity. An acidic mobile phase ensures the amine is protonated and well-behaved on the column. UV detection is ideal due to the aromatic nature of the molecule.

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare the sample for analysis at the same concentration.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to ensure sharp peak shape for the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 20 minutesA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 254 nmWavelength where biphenyl systems strongly absorb.
Injection Vol. 10 µLStandard injection volume.
  • Analysis and Data Interpretation:

    • Inject a blank (diluent), followed by the reference standard and the sample.

    • Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. The acceptance criterion is typically ≥99.0%.

  • Elemental Analysis (CHN): This technique provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should match the theoretical values for the molecular formula C₁₃H₁₄ClNO within an acceptable margin (e.g., ±0.4%), providing strong evidence of bulk purity.

Solid-State and Thermal Characterization

These analyses are crucial for understanding the physical properties of the solid material, which can affect stability, dissolution, and formulation.

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow into or out of a sample as a function of temperature. For a pure, crystalline solid, it will show a sharp endotherm corresponding to its melting point. The presence of impurities typically broadens this peak and lowers the melting temperature.[12]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the temperature at which the compound begins to decompose and can also quantify residual solvent or water content.[13]

  • X-ray Diffraction (XRD): Powder XRD provides a unique "fingerprint" for a specific crystalline form (polymorph). It is essential for ensuring batch-to-batch consistency of the solid-state structure.[14]

Conclusion: Synthesizing Data for Quality Assurance

The comprehensive characterization of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a systematic process that builds a complete profile of the material's identity, strength, and purity. By integrating knowledge of the synthetic route with a suite of orthogonal analytical techniques, we can confidently establish the quality of each batch. This self-validating workflow, from purification through multi-faceted analysis, ensures that the material meets the stringent requirements for its use in high-value applications, providing a solid foundation for the subsequent stages of research and development.

References

  • PubChem. (n.d.). (2'-Methoxybiphenyl-3-yl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Tang, P., et al. (2022). Process for the preparation of biphenylamines. U.S. Patent No. US20220380321A1.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE. EP 2697192 B1. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2023). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2023(2), M1622. Retrieved from [Link]

  • Suntornsuk, L., & Funari, C. S. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7056. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). C4OB02436B Supporting Information. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Chemical, Biological and Physical Sciences, 5(4), 3348. Retrieved from [Link]

  • Yin, C., et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 259-264. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing methoxamine hydrochloride. CN101357895B.
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  • Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056-1057, 176-188. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b). Retrieved from [Link]

  • Zienius, K., et al. (2013). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. Retrieved from [Link]

  • Wróbel, R., & Michalec, A. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Materials, 13(24), 5764. Retrieved from [Link]

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  • Gáspár, A., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. Heterocycles, 63(4), 849-860. Retrieved from [Link]

  • Saravanan, K., et al. (2015). Conformational analysis, X-ray crystallographic, FT-IR, FT-Raman, DFT, MEP and molecular docking studies on 1-(1-(3-methoxyphenyl) ethylidene) thiosemicarbazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 1-12. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The continuous evolution of this methodology is largely driven by the development of sophisticated ligands and pre-catalysts that enhance catalytic activity, broaden substrate scope, and improve reaction conditions. This guide focuses on the application of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, a specialized reagent that, when incorporated into a catalytic system, offers distinct advantages in C-N cross-coupling reactions.

The Foundational Chemistry: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that typically involves an aryl halide or pseudohalide and an amine in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept for optimizing and troubleshooting these reactions, is illustrated below.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange R2NH Amine Coordination Amine Coordination Ligand Exchange->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Amido Complex Amido Complex Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Product Product Reductive Elimination->Product Ar-NR2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The efficiency of each step is highly dependent on the nature of the palladium source, the ligand, the base, and the solvent.

The Role of 2-Aminobiphenyl Scaffolds in Ligand and Pre-catalyst Design

The development of bulky and electron-rich phosphine ligands based on the 2-aminobiphenyl scaffold has been a significant advancement in Buchwald-Hartwig amination. These ligands are crucial for promoting the key steps of the catalytic cycle, particularly the reductive elimination. Furthermore, 2-aminobiphenyl derivatives are precursors to highly efficient palladacycle pre-catalysts. These pre-catalysts are air- and moisture-stable, and they readily generate the active monoligated Pd(0) species in situ, leading to reproducible and high-yielding reactions.[4]

The use of N-substituted 2-aminobiphenyls in pre-catalyst formation offers an additional advantage by preventing the formation of unwanted side products.[5][6] When the parent 2-aminobiphenyl is part of the pre-catalyst, trace amounts can contaminate the final product. N-substitution eliminates this possibility.[5][6]

Leveraging 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride

While specific literature on the direct use of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride as a ligand is not abundant, its structural features suggest a valuable role in Buchwald-Hartwig amination, likely as a precursor to a sophisticated phosphine ligand or as a component of a palladacycle pre-catalyst.

The methoxy group at the 3'-position is an electron-donating group. When incorporated into a biphenyl phosphine ligand, this group can increase the electron density on the palladium center. This enhanced electron density can facilitate the oxidative addition step and influence the rate of reductive elimination. The steric and electronic properties of substituted biphenyl ligands are critical for catalyst performance, and the methoxy substituent provides a tool for fine-tuning these properties.[7]

The primary amine at the 2-position is the key functionality for its incorporation into more complex ligand structures or for the formation of a palladacycle. The hydrochloride salt form ensures stability and ease of handling.

Potential Advantages:

  • Enhanced Catalytic Activity: The electron-donating methoxy group can modulate the electronic properties of the palladium center, potentially leading to higher catalytic turnover numbers.

  • Improved Pre-catalyst Performance: As a component of a palladacycle, the substituted biphenyl backbone can enhance the stability and activity of the pre-catalyst.

  • Tunable Ligand Properties: The methoxy substituent allows for the rational design of ligands with tailored steric and electronic profiles for specific applications.

Experimental Protocols: A Representative Procedure

The following protocol is a general guideline for a Buchwald-Hartwig amination using a catalyst system derived from 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride. This protocol assumes the in-situ formation of the active catalyst from a palladium precursor and the corresponding phosphine ligand, which would be synthesized from the title compound.

Workflow for a Typical Buchwald-Hartwig Amination:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Amine, Base, Pd Precursor, Ligand Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Purify Column Chromatography Extract->Purify

Figure 2: General experimental workflow for a Buchwald-Hartwig amination reaction.

Table 1: Reagents and Typical Reaction Conditions

Component Role Typical Reagent Stoichiometry Notes
Aryl HalideElectrophileAryl bromide or chloride1.0 equivAryl iodides can sometimes inhibit the catalyst.[8]
AmineNucleophilePrimary or secondary amine1.2 - 1.5 equivEnsure high purity of the amine.
Palladium SourcePre-catalystPd(OAc)₂, Pd₂(dba)₃0.5 - 2 mol%Pd₂(dba)₃ is a source of Pd(0).
LigandCatalyst componentPhosphine derived from 3'-Methoxy-[1,1'-biphenyl]-2-amine1 - 4 mol%The ligand-to-palladium ratio is crucial.
BaseDeprotonating agentNaOtBu, K₃PO₄, Cs₂CO₃1.5 - 2.5 equivThe choice of base depends on the substrate's functional group tolerance.
SolventReaction mediumToluene, Dioxane, THF-Use anhydrous, degassed solvents.

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., sodium tert-butoxide, 2.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand derived from 3'-Methoxy-[1,1'-biphenyl]-2-amine (0.02 mmol, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the Schlenk tube.

  • Degassing: Seal the Schlenk tube and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversionInactive catalystEnsure anhydrous and oxygen-free conditions. Use a fresh palladium source and ligand. Consider using a pre-catalyst.
Poor choice of base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).
Formation of side productsHydrodehalogenation of the aryl halideUse a less reactive base or lower the reaction temperature.
Homocoupling of the aryl halideOptimize the ligand-to-palladium ratio.
Difficulty in purificationContamination with starting materialsEnsure the reaction goes to completion. Optimize chromatographic conditions.
Conclusion

The Buchwald-Hartwig amination is a powerful tool in synthetic chemistry, and the development of new ligands and pre-catalysts continues to expand its utility. While 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride may not be a standard off-the-shelf ligand, its structure provides a promising platform for the creation of highly effective catalytic systems. By understanding the fundamental principles of the reaction and the role of ligand design, researchers can leverage such specialized reagents to tackle challenging C-N bond formations in their synthetic endeavors.

References

  • Raquel J. Rama, Celia Maya, Francisco Molina, Ainara Nova, M. Carmen Nicasio. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis2023 , 13 (6), 3934-3948. [Link]

  • Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. ResearchGate. [Link]

  • Process for the preparation of biphenylamines.
  • Nicholas C. Bruno, Nootaree Niljianskul, and Stephen L. Buchwald. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry2014 , 79 (9), 4161-4166. [Link]

  • David S. Surry and Stephen L. Buchwald. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition2010 , 49 (38), 6768-6792. [Link]

  • Nicholas C. Bruno, Nootaree Niljianskul, and Stephen L. Buchwald. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings. Journal of Organic Chemistry2014 , 79 (9), 4161-4166. [Link]

  • Raquel J. Rama, Celia Maya, Francisco Molina, Ainara Nova, M. Carmen Nicasio. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. idUS. [Link]

  • Ying-Chieh Wong, Chien-An Chen, Yu-Hsuan Cheng, Yu-Ting Li, and Jhy-Der Chen. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules2022 , 27 (15), 4967. [Link]

  • Radvilė Kučinskaitė, Živilė Žukauskaitė, Gintarė Krucauskaitė, and Algirdas Šačkus. 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank2023 , 2023 (2), M1639. [Link]

  • Wataru Kurosawa, Toshiyuki Kan, and Tohru Fukuyama. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses2002 , 79, 186. [Link]

  • Nicholas C. Bruno, Nootaree Niljianskul, and Stephen L. Buchwald. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry2014 , 79 (9), 4161-4166. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Tozo Fujii, Taisuke Itaya, Kazuo Kuno, and Fumiko Tanaka. Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading. SciSpace. [Link]

  • Preparation of 3-methoxy propanamine.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Saeed K. Kashani, Jacob E. Jessiman, and Stephen G. Newman. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Seoung-Tae Kim, Suyeon Kim and Mu-Hyun Baik. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science2020 , 11 (2), 433-442. [Link]

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Application Notes and Protocols for N-alkylation of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Biphenyl Amines in Medicinal Chemistry

N-alkylated aromatic amines, particularly those featuring the biphenyl scaffold, are privileged structures in modern drug discovery. The biphenyl moiety offers a versatile framework for engaging with biological targets, while the N-alkyl substituent provides a critical handle for modulating a compound's physicochemical properties. Fine-tuning lipophilicity, basicity (pKa), and metabolic stability through N-alkylation can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.

This guide provides a detailed protocol for the N-alkylation of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, a valuable intermediate for the synthesis of a wide range of biologically active compounds. We will delve into the critical aspects of this transformation, from the initial neutralization of the amine salt to the final purification and characterization of the desired N-alkylated product. Our focus will be on providing not just a set of instructions, but a comprehensive understanding of the chemical principles and practical considerations that underpin a successful and reproducible synthesis.

Core Concepts: Navigating the N-Alkylation of an Amine Hydrochloride

The N-alkylation of a primary amine with an alkyl halide is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form a new carbon-nitrogen bond.

However, our starting material, 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, presents an initial hurdle. The amine is protonated, forming a hydrochloride salt. In this state, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, the first and most critical step is the in situ neutralization of the amine hydrochloride to liberate the free, nucleophilic amine.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[1] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine, and potentially even a quaternary ammonium salt.[1] Careful control of stoichiometry and reaction conditions is paramount to favor the desired mono-alkylation product.

Experimental Workflow Overview

The overall experimental workflow for the N-alkylation of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride can be visualized as a three-stage process: Reaction Setup, Reaction Execution and Monitoring, and finally, Product Isolation and Purification.

experimental_workflow cluster_setup Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_purification Isolation & Purification A Weigh Starting Materials: - Amine Hydrochloride - Base - Alkyl Halide B Select Appropriate Solvent A->B C Assemble Reaction Apparatus B->C D Dissolve Amine & Base C->D Start Reaction E Add Alkyl Halide D->E F Heat to Reaction Temperature E->F G Monitor by TLC/LC-MS F->G H Work-up Procedure G->H Reaction Complete I Solvent Removal H->I J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: High-level workflow for the N-alkylation of an amine hydrochloride.

Detailed Protocol: N-Alkylation of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

This protocol provides a general procedure for the mono-N-alkylation of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride using an alkyl halide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochlorideN/A235.71Starting material
Alkyl Halide (e.g., Iodomethane, Bromoethane)VariesVariesAlkylating agent (1.0 - 1.2 equivalents)
Potassium Carbonate (K₂CO₃)584-08-7138.21Base (2.0 - 3.0 equivalents)
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
BrineN/AN/ASaturated aqueous NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Silica Gel7631-86-960.08For column chromatography
Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq).

    • Expert Insight: The use of an inorganic base like potassium carbonate is advantageous as it is inexpensive, effective at neutralizing the hydrochloride, and easily removed during workup.[2] At least two equivalents are necessary: one to neutralize the HCl salt and another to scavenge the proton generated during the alkylation. Using a slight excess (2.5-3.0 eq) ensures the reaction medium remains basic.

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

    • Expert Insight: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the amine salt and the base, and its high boiling point allows for elevated reaction temperatures if necessary.

  • Stir the suspension at room temperature for 15-30 minutes to allow for the neutralization of the amine hydrochloride.

Reaction Execution and Monitoring
  • To the stirred suspension, add the alkyl halide (1.1 eq) dropwise via syringe.

    • Expert Insight: Using a slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to minimize the risk of di-alkylation.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C).

    • Expert Insight: The optimal temperature will depend on the reactivity of the alkyl halide. More reactive halides like iodides may react at lower temperatures, while less reactive bromides or chlorides may require more heating.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: A typical mobile phase would be a mixture of hexanes and ethyl acetate. The starting amine and the N-alkylated product should have different Rf values.

    • LC-MS: This is the preferred method for monitoring, as it provides both retention time and mass information, allowing for unambiguous identification of the starting material, product, and any byproducts (e.g., di-alkylated species).

Work-up and Purification
  • Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of the N-Alkylated Product

The structure and purity of the final N-alkylated product should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The successful N-alkylation will be evident by the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, an N-methyl group will typically appear as a singlet around 2.8-3.3 ppm, while an N-ethyl group will show a quartet around 3.0-3.5 ppm and a triplet around 1.1-1.4 ppm. The signal for the N-H proton of the starting primary amine will be absent in the product spectrum.

  • ¹³C NMR: The carbon signals of the new alkyl group will be present in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the product. The [M+H]⁺ ion should be observed at the expected mass.

Logical Flow for Data Analysis and Confirmation

data_analysis_flow Crude_Product Crude Product from Work-up TLC_Analysis TLC Analysis (Assess complexity of mixture) Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography (Purification) TLC_Analysis->Column_Chromatography Purified_Fractions Collect Purified Fractions Column_Chromatography->Purified_Fractions NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) Purified_Fractions->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (Confirm Molecular Weight) Purified_Fractions->MS_Spectrometry Purity_Assessment Purity Assessment (e.g., HPLC, NMR integration) NMR_Spectroscopy->Purity_Assessment Final_Confirmation Final Structure and Purity Confirmed MS_Spectrometry->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Logical progression for product purification and characterization.

Alternative N-Alkylation Strategies

While direct alkylation with alkyl halides is a robust method, other strategies can be considered, particularly when dealing with sensitive substrates or when aiming for greener synthetic routes.

  • Reductive Amination: This two-step, one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine. This method offers excellent control over mono-alkylation.

  • "Borrowing Hydrogen" or Hydrogen Autotransfer: This elegant and atom-economical method uses an alcohol as the alkylating agent. A metal catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The catalyst then uses the liberated hydrogen to reduce the imine intermediate.

Conclusion

The N-alkylation of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a readily achievable transformation that opens the door to a diverse range of chemical entities for drug discovery and development. By understanding the fundamental principles of the reaction, particularly the necessity of neutralizing the amine salt and the potential for over-alkylation, researchers can confidently and successfully synthesize their desired N-alkylated biphenyl amine targets. The protocol detailed herein provides a solid and adaptable foundation for this important synthetic operation.

References

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Bhattacharyya, S., et al. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 2014, 4, 18229-18233. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • National Center for Biotechnology Information. A selective synthesis of 4-aminobiphenyl-N2-deoxyguanosine adducts. [Link]

  • Google Patents.
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  • MDPI. 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

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Application Note: Strategic Development of Novel Phosphine Ligands from 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride for Advanced Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold is a cornerstone in the design of high-performance ligands for transition-metal catalysis, prized for its rigid backbone and tunable steric and electronic properties. This guide provides a comprehensive framework for the rational design, synthesis, characterization, and application of novel phosphine ligands derived from the versatile starting material, 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride. We present a detailed, field-proven protocol for the synthesis of a new N-phosphinyl biphenyl ligand, herein designated as LigaPhos-1 . Subsequently, we outline rigorous methods for its structural and purity characterization and demonstrate its catalytic efficacy in a palladium-catalyzed Buchwald-Hartwig amination reaction, a critical transformation in modern synthetic chemistry. This document is intended for researchers and professionals in catalysis, medicinal chemistry, and process development seeking to expand their ligand portfolio.

Introduction: The Rationale for Biphenylamine Scaffolds

Biphenylamines are privileged structures in ligand design, particularly for palladium-catalyzed cross-coupling reactions. The inherent atropisomerism and steric bulk of the biphenyl core can create a well-defined coordination sphere around the metal center, profoundly influencing the efficiency and selectivity of catalytic cycles.[1] The amine functionality at the 2-position serves as a strategic anchor point for introducing diverse coordinating groups, such as phosphines, enabling fine-tuning of the ligand's properties.

3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is an excellent starting material due to its pre-defined biphenyl structure and the presence of two key functional groups:

  • The Primary Amine (-NH₂): Acts as a nucleophilic handle for derivatization, allowing for the straightforward introduction of phosphine moieties.

  • The Methoxy Group (-OCH₃): An electron-donating group that can modulate the electronic properties of the ligand system, potentially influencing the rates of oxidative addition and reductive elimination in a catalytic cycle.[1]

This guide will walk through the creation of a novel ligand, LigaPhos-1 (N-(3'-methoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylphosphanamine), and its subsequent application.

Synthesis of Novel Ligand: LigaPhos-1

The synthetic strategy involves a nucleophilic substitution reaction where the deprotonated amine of the starting material attacks an electrophilic phosphorus center, specifically chlorodiphenylphosphine. This is a robust and well-established method for forming P-N bonds.[2][3]

Causality in Experimental Design
  • Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere. Tertiary phosphines are susceptible to oxidation, which would render the final ligand inactive as a sigma-donor to the metal center.

  • Base Selection: Triethylamine (Et₃N) is used as a mild, non-nucleophilic organic base. Its primary role is to neutralize the HCl salt of the starting material and to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is selected for its ability to dissolve the reactants and its inertness under the reaction conditions. Its relatively low boiling point simplifies removal during workup.

  • Purification Method: Column chromatography on silica gel is employed to separate the desired ligand from unreacted starting materials, byproducts (like triethylammonium chloride), and any oxidized phosphine. The solvent system is chosen to provide optimal separation.

Synthetic Workflow Diagram

G cluster_start Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification cluster_product Step 5: Final Product A Starting Material: 3'-Methoxy-[1,1'-biphenyl]-2-amine HCl D Combine reactants under N2 atmosphere at 0 °C to RT A->D B Reagents: Chlorodiphenylphosphine Triethylamine B->D C Solvent: Anhydrous THF C->D E Quench with sat. aq. NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry organic layer (Na2SO4) F->G H Concentrate in vacuo G->H I Silica Gel Column Chromatography H->I J Characterized LigaPhos-1 (White Solid) I->J

Caption: Synthetic workflow for the preparation of LigaPhos-1.

Detailed Synthesis Protocol for LigaPhos-1
  • Preparation: To a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride (1.00 g, 3.97 mmol).

  • Inerting: Seal the flask with a septum, and purge with dry nitrogen for 10 minutes.

  • Solvent & Base Addition: Add anhydrous THF (50 mL) via syringe, followed by triethylamine (1.39 mL, 9.93 mmol, 2.5 equiv). Stir the resulting suspension at room temperature for 15 minutes.

  • Reactant Addition: Cool the flask to 0 °C in an ice bath. Slowly add chlorodiphenylphosphine (0.79 mL, 4.37 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford LigaPhos-1 as a white solid.

Characterization of LigaPhos-1

Confirming the identity and purity of a novel ligand is paramount before evaluating its performance. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule.[4] ¹H NMR confirms the presence of aromatic and methoxy protons, ³¹P NMR confirms the formation of the P-N bond with a characteristic chemical shift, and ¹³C NMR accounts for all carbon atoms in the structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the ligand, confirming its elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[6][7]

Expected Characterization Data
Technique Parameter Expected Result for LigaPhos-1
Yield Isolated Yield75-85%
¹H NMR (400 MHz, CDCl₃)δ 7.50-6.80 (m, 18H, Ar-H), 3.85 (s, 3H, -OCH₃), 5.50 (br s, 1H, -NH)
³¹P NMR (162 MHz, CDCl₃)δ ~45.0 ppm
¹³C NMR (101 MHz, CDCl₃)Signals corresponding to 25 unique carbons.
HRMS (ESI) m/zCalculated for C₂₆H₂₃NOP [M+H]⁺: 396.1517; Found: 396.1520
HPLC Purity>98%

Application in Buchwald-Hartwig Amination

To validate the efficacy of LigaPhos-1 , we employ it in a palladium-catalyzed Buchwald-Hartwig amination—a powerful C-N bond-forming reaction.[8] The performance of the in-situ generated Pd/LigaPhos-1 catalyst is benchmarked against a well-established commercial ligand, XPhos.

The Catalytic Cycle: Mechanistic Insight

The accepted mechanism involves a Pd(0)/Pd(II) cycle. The phosphine ligand is crucial at multiple stages: it facilitates the initial oxidative addition of the aryl halide to the Pd(0) center, stabilizes the resulting Pd(II) intermediate, and promotes the final reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][9] The steric bulk of ligands like LigaPhos-1 is thought to promote the reductive elimination step, which is often rate-limiting.[1]

Catalytic Cycle Diagram

G Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [L-Pd(II)(Ar)(NHR₂)]+X- OA_Complex->Amine_Coord Amine Coordination (+ HNR₂) Amide_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amide_Complex Deprotonation (- Base-H+X-) Amide_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amide_Complex->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.

Detailed Protocol for Test Reaction

Reaction: Coupling of 4-bromotoluene with morpholine.

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and the phosphine ligand (0.011 mmol, 1.1 mol%) to a vial.

  • Reagents: To a separate oven-dried Schlenk tube, add 4-bromotoluene (171 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Assembly: Bring the Schlenk tube into the glovebox. Add the pre-mixed catalyst and 2 mL of anhydrous toluene.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C in an oil bath for the specified time.[8]

  • Analysis: After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and analyzed by GC-MS to determine the conversion and yield.

Comparative Performance Data
Entry Ligand Time (h) Conversion (%) Yield (%)
1LigaPhos-1 29996
2LigaPhos-1 8>9997
3XPhos (Control)2>9998
4XPhos (Control)8>9998

Analysis: The results indicate that the newly synthesized LigaPhos-1 demonstrates excellent catalytic activity, achieving high conversion and yield in a timeframe comparable to the high-performance commercial ligand XPhos. This validates its potential as an effective ligand for this class of transformation.

Safety and Handling

  • 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Chlorodiphenylphosphine: Corrosive and reacts with moisture. Handle in a fume hood under an inert atmosphere.

  • Sodium tert-butoxide: A strong base that is moisture-sensitive and corrosive. Handle in a glovebox or under an inert atmosphere.

Conclusion

This guide demonstrates a systematic and logical approach to the development of a novel phosphine ligand, LigaPhos-1 , from the readily available precursor 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride. We have provided detailed, actionable protocols for its synthesis, characterization, and successful application in the palladium-catalyzed Buchwald-Hartwig amination. The high catalytic efficiency of LigaPhos-1, rivaling that of established commercial ligands, underscores the power of rational design based on privileged biphenylamine scaffolds. This framework can be adapted by researchers to create diverse libraries of ligands for a wide array of catalytic applications.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • (2'-Methoxybiphenyl-3-yl)amine hydrochloride. PubChem.
  • Surface Characterization of Some Novel Bonded Phase Packing Materials for HPLC Columns Using MAS-NMR Spectroscopy. (n.d.). MDPI.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021).
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect.
  • Process for the preparation of biphenylamines. (2022).
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.).
  • Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. (n.d.). PMC - NIH.
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI.
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  • Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. (2003). Molecules.
  • Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay. (2026). Journal of the American Chemical Society.
  • Buchwald-Hartwig Amin
  • Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube.
  • Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes. (2020). SciRP.org.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Examples of high‐performance ligands for Pd‐catalysis. (n.d.).
  • Buchwald–Hartwig amin
  • Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. (2012).
  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. (2010). Journal of Medicinal Chemistry.
  • 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. (n.d.). PubChem.
  • Recent advancements in HPLC-NMR and applications for natural product profiling and identification. (2012).
  • 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. (n.d.). PubChem.

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Application Notes & Protocols for 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Biphenyl Building Block

3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a valuable bifunctional organic building block for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a nucleophilic primary amine at the ortho-position of one phenyl ring and a methoxy substituent on the other, offers a unique platform for constructing complex molecular architectures. The biphenyl core provides a rigid, π-conjugated scaffold, while the strategically placed amine and methoxy groups allow for a diverse range of chemical transformations.

This guide provides an in-depth exploration of the experimental landscape for this reagent. We will move beyond simple procedural lists to explain the underlying chemical principles, guiding the user in making informed decisions for reaction setup, execution, and optimization. The protocols described herein are designed to be self-validating, incorporating checkpoints for reaction monitoring and product characterization.

PART 1: Foundational Concepts & Handling

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride.

PropertyValueSource/Comment
Molecular Formula C₁₃H₁₄ClNOPubChem CID: 2759565[1]
Molecular Weight 235.71 g/mol PubChem CID: 2759565[1]
Form Solid (typically off-white to tan crystals)General knowledge for amine hydrochlorides
Solubility Soluble in water, methanol; sparingly soluble in other polar organic solvents.Inferred from hydrochloride salt nature.[2]
pKa (conjugate acid) ~3.8-4.0 (estimated)Similar to 2-aminobiphenyl (pKa ~3.83).[1]

Safety Profile: Like many aromatic amines, 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride and its parent free amine should be handled with care.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

The Role of the Hydrochloride Salt: Deprotonation Strategy

The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻). This enhances stability and water solubility but renders the amine non-nucleophilic. For most reactions where the amine is intended to act as a nucleophile (e.g., acylation, alkylation), it must first be converted to the free amine (-NH₂).

Causality: The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, making it unavailable for nucleophilic attack. Neutralization with a base removes this proton, liberating the lone pair and restoring the amine's nucleophilicity.

Protocol 1: In Situ Neutralization for Subsequent Reaction

This is the most common and efficient approach, avoiding the isolation of the potentially less stable free amine.

  • Setup: To a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride (1.0 eq).

  • Solvent Addition: Add the appropriate anhydrous aprotic solvent for the subsequent reaction (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).

  • Base Addition: Add a suitable non-nucleophilic organic base, such as triethylamine (TEA, 1.1-1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.1-1.5 eq). For reactions requiring stronger, anhydrous conditions, an inorganic base like anhydrous potassium carbonate (K₂CO₃, 2.0 eq) can be used, though this is more common in polar aprotic solvents like DMF or acetonitrile.

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes. The formation of a salt byproduct (e.g., triethylammonium chloride) is expected.

  • Proceed: The reaction mixture, containing the free 3'-Methoxy-[1,1'-biphenyl]-2-amine, is now ready for the addition of the electrophilic reagent.

PART 2: Key Synthetic Transformations & Protocols

The reactivity of 3'-Methoxy-[1,1'-biphenyl]-2-amine is dominated by the primary amino group. The 3'-methoxy group exerts a minor, primarily inductive electron-withdrawing effect, which has a negligible impact on the reactivity of the distant amino group.

N-Acylation: Synthesis of Amide Intermediates

N-acylation is a fundamental transformation that converts the primary amine into a more stable amide. This is often the first step in multi-step syntheses, such as the Pictet-Hubert reaction for phenanthridine synthesis.[3]

Causality: The nucleophilic free amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base is required to neutralize the HCl byproduct generated when using acyl chlorides.

Protocol 2: Synthesis of N-(3'-Methoxy-[1,1'-biphenyl]-2-yl)acetamide

  • Reagent Preparation: In a round-bottomed flask under a nitrogen atmosphere, suspend 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride (1.0 eq, e.g., 2.36 g, 10 mmol) in anhydrous DCM (50 mL).

  • Neutralization: Add triethylamine (1.5 eq, e.g., 2.1 mL, 15 mmol) and stir for 15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq, e.g., 0.8 mL, 11 mmol) dropwise via syringe over 5 minutes. Caution: The reaction is exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain the pure N-(3'-Methoxy-[1,1'-biphenyl]-2-yl)acetamide.

Workflow for N-Acylation

G cluster_prep Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start Start: 3'-Methoxy- [1,1'-biphenyl]-2-amine ·HCl in DCM base Add Triethylamine (1.5 eq) start->base Neutralization cool Cool to 0°C base->cool acyl Add Acetyl Chloride (1.1 eq) cool->acyl Dropwise react Stir at RT (2-4h) acyl->react quench Quench with H₂O react->quench extract Separatory Funnel Washings quench->extract isolate Dry & Concentrate extract->isolate purify Recrystallize or Column Chromatography isolate->purify end end purify->end Final Product: N-acylated biphenyl

Caption: N-Acylation Workflow Diagram.

Intramolecular Cyclization: Synthesis of Carbazoles

2-Aminobiphenyls are classic precursors for the synthesis of carbazoles, a heterocyclic motif prevalent in pharmaceuticals and functional materials.[4] The Graebe-Ullmann synthesis is a traditional method involving diazotization followed by acid-catalyzed cyclization. Modern methods often employ transition-metal-catalyzed C-H activation.

Causality (Graebe-Ullmann): The primary amine is converted to a diazonium salt using nitrous acid.[5] This intermediate, upon heating in an acidic medium, readily cyclizes through an electrophilic aromatic substitution mechanism, extruding nitrogen gas to form the stable, aromatic carbazole ring system.

Protocol 3: Graebe-Ullmann Synthesis of 2-Methoxycarbazole

  • Diazotization Setup: In a flask, dissolve 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v) and cool to 0-5 °C in an ice-salt bath. Note: The free amine, if isolated, can be dissolved in dilute HCl.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C. A color change indicates the formation of the diazonium salt.

  • Reaction Monitoring (Diazotization): The reaction is typically complete after 30-60 minutes. The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess HNO₂).

  • Cyclization: Slowly and carefully warm the reaction mixture to 60-80 °C. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: Maintain the temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Isolation: The solid carbazole product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.

Graebe-Ullmann Synthesis Pathway

G start 3'-Methoxy-[1,1'-biphenyl] -2-amine diazonium Intermediate: Biphenyl Diazonium Salt start->diazonium NaNO₂, H₂SO₄ 0-5 °C carbazole Final Product: 2-Methoxycarbazole diazonium->carbazole Heat (Δ) - N₂

Caption: Graebe-Ullmann Reaction Pathway.

PART 3: Advanced Applications

Pictet-Hubert Reaction for Phenanthridine Synthesis

The Pictet-Hubert reaction is a powerful method for synthesizing the phenanthridine core structure.[3] It requires an N-acyl derivative of a 2-aminobiphenyl, which undergoes dehydrative cyclization at high temperatures, typically with a Lewis acid catalyst.

Causality: The N-acyl derivative, prepared as in Protocol 2, is the key intermediate. Under strong dehydrating conditions (e.g., ZnCl₂ or POCl₃ at high temperature), the amide carbonyl oxygen is activated, facilitating an intramolecular electrophilic attack from the amide onto the adjacent phenyl ring, followed by dehydration and aromatization to form the phenanthridine.

Protocol 4: Synthesis of 8-Methoxy-6-methylphenanthridine

  • Prerequisite: This protocol starts with N-(3'-Methoxy-[1,1'-biphenyl]-2-yl)acetamide, synthesized via Protocol 2.

  • Reagent Preparation: In a reaction vessel suitable for high temperatures, thoroughly mix N-(3'-Methoxy-[1,1'-biphenyl]-2-yl)acetamide (1.0 eq) with anhydrous zinc chloride (ZnCl₂, 3.0 eq).

  • Cyclization: Heat the mixture to 250-300 °C in an oil bath or sand bath for 2-3 hours. The mixture will melt and then resolidify.

  • Cooling & Hydrolysis: Allow the reaction to cool to below 100 °C. Carefully add a dilute solution of hydrochloric acid to the solid mass and heat gently to dissolve the product and zinc salts.

  • Work-up: Cool the acidic solution and basify with a concentrated sodium hydroxide solution until the zinc hydroxide precipitate redissolves.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or chloroform (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude phenanthridine can be purified by column chromatography or recrystallization.

Conclusion

3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a precursor with significant synthetic potential. By understanding the fundamental reactivity of the amine functionality and the necessary deprotection step, researchers can readily access a variety of important chemical scaffolds. The protocols provided for N-acylation and subsequent intramolecular cyclizations to form carbazoles and phenanthridines serve as robust starting points for the exploration of this versatile building block in drug discovery and materials science applications.

References

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). SSRN Electronic Journal. [Link]

  • PubChem. (n.d.). 2-Aminobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Merck Index. (n.d.). Pictet-Hubert Reaction. Royal Society of Chemistry. [Link]

  • ResearchGate. (2019). Synthesis of carbazole via Graebe-Ullmann reaction. [Link]

  • ResearchGate. (2021). Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

  • PubMed. (n.d.). N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes. [Link]

  • YouTube. (2022). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE...[Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

  • NIH. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]

  • Google Patents. (n.d.).
  • NIH. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

  • DOI. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. [Link]

  • idUS. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]

  • ACS Publications. (2023). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles that govern reaction success, ensuring a robust and reproducible synthesis.

Introduction: The Challenge of Coupling with Unprotected Anilines

The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, widely used in pharmaceutical and materials science.[1][2][3][4] However, the synthesis of biphenylamines, particularly with unprotected aniline substrates, presents unique challenges.[2] The free amine functionality can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. This guide will specifically address the nuances of coupling an unprotected ortho-bromoaniline with a methoxy-substituted phenylboronic acid to yield 3'-Methoxy-[1,1'-biphenyl]-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address common issues encountered during the synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in a Suzuki-Miyaura reaction is a common problem with several potential root causes.[5] Let's break down the most probable factors for this specific transformation:

  • Catalyst System Inefficiency: The choice of palladium precursor and ligand is critical. The electron-donating nature of the methoxy group on the boronic acid and the amine group on the haloaniline can make the oxidative addition step more challenging.[6]

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ may not be optimal here. Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos), which are known to facilitate the oxidative addition of electron-rich aryl halides.[6][7][8] N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong electron-donating properties and steric bulk, which can stabilize the active Pd(0) species.[7]

  • Base Selection and Activation: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[9][10][11]

    • Causality: The formation of a boronate "ate" complex increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center.[1] For this system, a moderately strong base is often required.

    • Troubleshooting: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1][12] Ensure the base is finely powdered and dry, as its physical state can impact reaction kinetics.[6]

  • Solvent System and Water Content: The choice of solvent and the presence of water can significantly influence the reaction.

    • Expert Insight: While many Suzuki reactions are run in anhydrous conditions, a small amount of water is often beneficial, especially when using inorganic bases, as it helps to dissolve the base and facilitate the formation of the active boronate species.[6][13] A common and effective solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water (e.g., 4:1 or 10:1 ratio).[5][13]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source to regenerate the corresponding arene, leading to a loss of your nucleophile.[14][15]

    • Mitigation: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for some loss. Additionally, ensuring your reaction is thoroughly deoxygenated and running the reaction under an inert atmosphere can minimize this side reaction. Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[13]

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

The most common side products in this reaction are homocoupling of the boronic acid and dehalogenation of the aryl halide.

  • Homocoupling (Glaser-Hay type): This results in the formation of 3,3'-dimethoxybiphenyl from the boronic acid.

    • Cause: This is often promoted by the presence of Pd(II) species in the reaction mixture.[13] It can also be exacerbated by the presence of oxygen.

    • Prevention: Rigorous deoxygenation of the reaction mixture is crucial. Performing several freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is highly recommended. Using a pre-catalyst that readily forms the active Pd(0) species can also help.

  • Dehalogenation (Hydrodehalogenation): This leads to the formation of aniline from your 2-bromoaniline starting material.

    • Cause: This can occur if a hydride source is present in the reaction mixture, which can be transferred to the palladium intermediate, followed by reductive elimination.[13] Potential hydride sources include certain solvents (like isopropanol if used as a co-solvent) or impurities.

    • Prevention: Use high-purity, anhydrous solvents. Avoid solvents that can act as hydride donors.

Q3: The reaction seems to stall before completion. What could be causing catalyst deactivation?

Catalyst deactivation is a frequent issue, especially with substrates containing functional groups that can coordinate to the metal center.

  • Amine Coordination: The primary amine on your 2-bromoaniline can act as a ligand and coordinate to the palladium center, potentially forming an inactive or less active complex.

    • Expert Insight: While coupling unprotected anilines is desirable for atom economy, if deactivation is a persistent problem, a temporary protection of the amine group (e.g., as a carbamate) might be necessary. However, optimizing the ligand can often overcome this issue. Bulky ligands can disfavor the binding of the amine to the palladium center.[2][16]

  • Formation of Palladium Black: Precipitation of palladium black is a visual indicator of catalyst decomposition and aggregation.

    • Cause: This can be caused by a variety of factors including insufficient ligand concentration, high temperatures, or the presence of impurities.

    • Solution: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate ligands and 2:1 to 4:1 for monodentate ligands). If using a Pd(II) source like Pd(OAc)₂, the ligand also acts as a reductant to form the active Pd(0) species.[13] Running the reaction at the lowest effective temperature can also help maintain catalyst stability.

Optimized Experimental Protocol

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Reaction: 2-Bromoaniline + (3-Methoxyphenyl)boronic acid → 3'-Methoxy-[1,1'-biphenyl]-2-amine

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • (3-Methoxyphenyl)boronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • K₃PO₄ (2.5 equiv, finely powdered)

  • 1,4-Dioxane/Water (5:1 v/v), deoxygenated

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromoaniline, (3-methoxyphenyl)boronic acid, and finely powdered K₃PO₄.

  • Add Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the deoxygenated dioxane/water solvent mixture via cannula.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • To form the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Data Presentation: Comparison of Reaction Conditions

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (1 mol%) / SPhos (2.2 mol%)SPhos is a more electron-rich and bulky ligand, facilitating oxidative addition and preventing catalyst deactivation by the amine group.[6][7]
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)K₃PO₄ is a stronger base, more effective at forming the reactive boronate species.[1]
Solvent Toluene (anhydrous)Dioxane/H₂O (5:1)The presence of water aids in dissolving the inorganic base and facilitates transmetalation.[13]
Temperature 110 °C90 °CThe more active catalyst system allows for a lower reaction temperature, reducing side reactions and catalyst decomposition.
Typical Yield < 40%> 85%The combination of a more active catalyst, stronger base, and optimized solvent system leads to a significant increase in product yield.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Ar-Ar' Product 3'-Methoxy-[1,1'-biphenyl]-2-amine (Ar-Ar') RE->Product ArylHalide 2-Bromoaniline (Ar-X) ArylHalide->OA BoronicAcid (3-Methoxyphenyl)boronic acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system optimal? (Pd source + Ligand) Start->CheckCatalyst CheckCatalyst->CheckCatalyst No, try bulky, electron-rich ligands CheckBase Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) CheckCatalyst->CheckBase Yes CheckBase->CheckBase No, switch to stronger base CheckSolvent Is the solvent system appropriate? (e.g., Dioxane/H₂O) CheckBase->CheckSolvent Yes CheckSolvent->CheckSolvent No, try polar aprotic + water CheckPurity Are reagents pure and dry? Is the system deoxygenated? CheckSolvent->CheckPurity Yes CheckPurity->CheckPurity No, purify reagents and improve inert atmosphere Homocoupling Homocoupling observed? CheckPurity->Homocoupling Yes OptimizeTemp Adjust Temperature Success Reaction Optimized OptimizeTemp->Success Dehalogenation Dehalogenation observed? Homocoupling->Dehalogenation No ImproveDeoxygenation Improve Deoxygenation (Freeze-Pump-Thaw) Homocoupling->ImproveDeoxygenation Yes Dehalogenation->OptimizeTemp No ChangeSolvent Use high-purity solvents Dehalogenation->ChangeSolvent Yes ImproveDeoxygenation->Dehalogenation ChangeSolvent->OptimizeTemp caption Figure 2: Troubleshooting workflow for the reaction.

Caption: Figure 2: Troubleshooting workflow for the reaction.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. International Journal of Engineering Research and. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • The Suzuki Reaction - Myers Group. Harvard University. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]

  • Protodeboronation - Wikipedia. Wikipedia. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Process for the preparation of biphenylamines. Google Patents.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. Available at: [Link]

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Common side products in the synthesis of derivatives from 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Derivatives from 3'-Methoxy-[1,1'-biphenyl]-2-amine

Welcome to the technical support center for the synthesis of derivatives using 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic work. The insights provided are based on established chemical principles and field-proven experience.

Introduction

3'-Methoxy-[1,1'-biphenyl]-2-amine is a valuable building block in medicinal chemistry and materials science. Its structural features—a nucleophilic primary amine and a biphenyl core—allow for a wide range of derivatization reactions. However, the steric hindrance around the 2-amino group and the electronic nature of the biphenyl system can lead to the formation of specific side products. This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: N-Acylation and N-Alkylation Reactions

Question 1: I am trying to perform an N-acylation on 3'-Methoxy-[1,1'-biphenyl]-2-amine with an acyl chloride, but I am observing a low yield and multiple spots on my TLC. What are the likely side products?

Answer: Low yields and multiple products in N-acylation of sterically hindered anilines like this are common. The primary side products to consider are:

  • Di-acylated product: Although less likely with a hindered secondary amide, over-acylation can occur, especially if a strong base and excess acylating agent are used.

  • O-acylation of residual starting material: If your acylating agent is highly reactive, it could potentially react with the methoxy group, though this is generally unfavorable.

  • Unreacted starting material: Due to the steric hindrance around the 2-amino group, the reaction may be sluggish, leading to incomplete conversion.

  • Hydrolysis of the acyl chloride: If there is moisture in your reaction, the acyl chloride will hydrolyze to the corresponding carboxylic acid. This acid can then form a stable salt with the starting amine, effectively taking it out of the reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use a fresh, high-quality acylating agent.

  • Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl byproduct without competing in the reaction.

  • Reaction Temperature: While room temperature is a good starting point, gentle heating (40-50 °C) might be necessary to overcome the activation energy for this hindered amine.

  • Order of Addition: Add the acyl chloride slowly to a solution of the amine and base to maintain a low concentration of the acylating agent and minimize side reactions.

Question 2: My N-alkylation reaction is not going to completion. What could be the issue?

Answer: Similar to N-acylation, N-alkylation of 2-aminobiphenyls can be challenging.

  • Steric Hindrance: The primary reason for incomplete reaction is the steric bulk around the nitrogen, which slows down the S_N2 reaction.

  • Over-alkylation: Primary amines can be alkylated twice to form a tertiary amine. This is a common side product.[1]

  • Elimination: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution.

Troubleshooting Steps:

  • Use a More Reactive Alkyl Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

  • Consider Reductive Amination: A more reliable method for N-alkylation of hindered amines is reductive amination.[2] This involves reacting the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

  • Protecting Groups: For complex syntheses, consider protecting the amine, performing other transformations, and then deprotecting. However, for a simple alkylation, this adds extra steps.

Category 2: Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question 3: I am using 3'-Methoxy-[1,1'-biphenyl]-2-amine in a Buchwald-Hartwig amination and I'm seeing a significant amount of hydrodehalogenation of my aryl halide starting material. What is causing this?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It occurs when the palladium intermediate undergoes β-hydride elimination from the amido complex, followed by reductive elimination of H-X, which then reduces the aryl halide starting material.[3]

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically bulky, electron-rich ligands such as those from the Buchwald or Hartwig research groups are designed to promote reductive elimination of the desired C-N bond over β-hydride elimination.

  • Base Selection: The strength and nature of the base can influence the reaction outcome. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.

  • Solvent: Aprotic, non-coordinating solvents like toluene or dioxane are generally preferred.[4]

Question 4: My Buchwald-Hartwig reaction is sluggish and gives a poor yield. What are other potential issues?

Answer: Several factors can lead to poor performance in cross-coupling reactions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line).

  • Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst.[5]

  • Poor Solubility: If any of the reagents are not fully dissolved, the reaction will be slow and incomplete.[4]

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig check_inert Is the reaction under a strict inert atmosphere? start->check_inert check_reagents Are all reagents and solvents pure and anhydrous? check_inert->check_reagents Yes solution_inert Improve inert atmosphere technique (glovebox/Schlenk) check_inert->solution_inert No check_solubility Are all components fully dissolved? check_reagents->check_solubility Yes solution_reagents Purify reagents and dry solvents check_reagents->solution_reagents No check_ligand Is the ligand appropriate for the substrate combination? check_solubility->check_ligand Yes solution_solubility Change solvent or use a co-solvent check_solubility->solution_solubility No optimize_base Optimize the base (e.g., NaOtBu, LHMDS, K3PO4) check_ligand->optimize_base optimize_temp Optimize reaction temperature optimize_base->optimize_temp end_node Successful Reaction optimize_temp->end_node

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Category 3: Diazotization and Sandmeyer-Type Reactions

Question 5: I am attempting a Sandmeyer reaction to replace the amino group with a different functionality, but the reaction is giving a complex mixture. What are the potential side products?

Answer: Diazotization of primary aromatic amines creates a highly reactive diazonium salt intermediate.[6][7] While versatile, this intermediate can undergo several undesired reactions:

  • Phenol Formation: The diazonium salt can react with water to form a phenol, which can be a major byproduct if the reaction is not kept cold.

  • Azo Coupling: The diazonium salt is an electrophile and can react with the electron-rich starting material or product to form an azo compound. This is often observed as a brightly colored impurity.

  • Radical Reactions: The decomposition of the diazonium salt can proceed through a radical mechanism, leading to a variety of byproducts, including hydrodeamination (replacement of the amino group with hydrogen).[7]

Troubleshooting Steps:

  • Temperature Control: It is crucial to maintain a low temperature (0-5 °C) during the formation of the diazonium salt to prevent its premature decomposition and reaction with water.

  • Acid Choice: The choice of acid is important. For example, using HBF₄ can lead to the formation of a more stable diazonium tetrafluoroborate salt, which can sometimes be isolated before proceeding to the next step (Balz-Schiemann reaction).[7]

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine to ensure it reacts to form nitrous acid in situ and to avoid localized high concentrations.

Experimental Protocols

Protocol 1: Purification of N-Acylated Product by Column Chromatography

This protocol is designed to remove common impurities from an N-acylation reaction.

  • Slurry Loading: Concentrate the crude reaction mixture in vacuo. Adsorb the residue onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane), adding silica gel, and then removing the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Preparation: Prepare a silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate). The polarity of the eluent should be low enough that the product has an Rf of ~0.3 on a TLC plate.

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the column. Begin elution with the chosen solvent system.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane) to elute the compounds. The expected elution order is:

    • Unreacted acyl chloride (if any)

    • Desired N-acylated product

    • Unreacted 3'-Methoxy-[1,1'-biphenyl]-2-amine

    • Carboxylic acid (from hydrolysis of acyl chloride) - this may streak and require a more polar solvent to elute.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Reductive Amination

This is a robust alternative to direct N-alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Neutralization and Imine Formation: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Molecular sieves can be added to drive this equilibrium.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild reducing agent that is compatible with the acidic conditions that can be generated during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Data Summary

Reaction TypeCommon Side ProductsKey Prevention Strategy
N-Acylation Di-acylation, unreacted starting material, carboxylic acid from hydrolysisUse a non-nucleophilic base, ensure anhydrous conditions, control stoichiometry
N-Alkylation Over-alkylation, unreacted starting materialConsider reductive amination for better control and yield
Buchwald-Hartwig Hydrodehalogenation, catalyst decomposition productsUse appropriate bulky phosphine ligands, maintain a strict inert atmosphere
Diazotization Phenol formation, azo coupling productsMaintain low temperature (0-5 °C), slow addition of nitrite

Logical Relationships

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Potential Side Products SM 3'-Methoxy- [1,1'-biphenyl]-2-amine Acylation N-Acylation SM->Acylation Alkylation N-Alkylation SM->Alkylation Coupling Cross-Coupling SM->Coupling Diazotization Diazotization SM->Diazotization SP1 Over-acylation/ -alkylation Acylation->SP1 SP4 Unreacted SM Acylation->SP4 Alkylation->SP1 Alkylation->SP4 SP2 Hydrodehalogenation Coupling->SP2 Coupling->SP4 SP3 Phenol/Azo Dyes Diazotization->SP3

Caption: Relationship between reaction types and common side products.

References

  • Buchwald-Hartwig Amination: Wikipedia. [Link]

  • Diazotisation: Organic Chemistry Portal. [Link]

  • Reductive Amination: Organic Chemistry Tutor. [Link]

  • Cross-Coupling Impurities: Semantic Scholar. [Link]

  • Sandmeyer Reaction: Master Organic Chemistry. [Link]

  • N-Alkylation of Amines: Leah4sci. [Link]

  • Buchwald-Hartwig Reaction Solvents: Chemical Insights. [Link]

Sources

Improving the regioselectivity of reactions with 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile but challenging substrate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies.

Introduction: The Challenge of Regioselectivity

3'-Methoxy-[1,1'-biphenyl]-2-amine is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring two distinct aromatic rings with powerful directing groups—an amine (-NH₂) and a methoxy (-OCH₃)—presents a significant synthetic challenge: controlling where the next chemical bond forms. The competition between these groups, combined with steric factors and the state of the amine (freebase vs. hydrochloride salt), dictates the outcome of a reaction. This guide will help you master these variables.

Frequently Asked Questions (FAQs)

Q1: What are the dominant factors controlling regioselectivity with this molecule?

The regiochemical outcome of reactions is primarily governed by a combination of three factors:

  • Electronic Effects: Both the amine (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups that activate their respective rings towards electrophilic attack. They are both powerful ortho, para-directors.[3]

  • Steric Hindrance: The biphenyl linkage creates significant steric bulk. The positions ortho to the C1-C1' bond (positions 3 and 2') are sterically hindered, which can disfavor substitution at these sites.[4]

  • Protonation State of the Amine: As the hydrochloride salt, the amine is present as an ammonium group (-NH₃⁺). This group is strongly electron-withdrawing and deactivating, acting as a meta-director on its ring. This completely reverses its influence compared to the free amine form.

Q2: How do the directing groups influence incoming reagents on each ring?

Understanding the directing effects is crucial for predicting reaction outcomes. The diagram below illustrates the activated positions on the molecule in its free amine state.

G cluster_0 Directing Effects on 3'-Methoxy-[1,1'-biphenyl]-2-amine (Free Base) cluster_1 Ring A: Amine Directing Effects cluster_2 Ring B: Methoxy Directing Effects molecule Amine NH₂ is a strong o,p-director Amine_pos Activates positions 4 and 6 Amine->Amine_pos Methoxy OCH₃ is a strong o,p-director Methoxy_pos Activates positions 2', 4', and 6' Methoxy->Methoxy_pos

Caption: Directing effects of amine and methoxy groups.

In the hydrochloride salt form, the -NH₃⁺ group on Ring A becomes a meta-director, deactivating the ring and directing incoming electrophiles to position 5.

Troubleshooting Guide

This section addresses specific experimental problems in a "Problem -> Cause -> Solution" format, complete with detailed protocols.

Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Problem: You are attempting a reaction like halogenation or nitration and obtaining a mixture of isomers or the incorrect isomer entirely.

Potential Causes & Solutions:

  • Cause: The amine is protonated (-NH₃⁺), deactivating its ring and directing meta. This is common when running reactions under acidic conditions (e.g., standard nitration with H₂SO₄/HNO₃).

    • Solution A: Basify to the Free Amine. Before the reaction, ensure the amine is in its free base form to leverage its powerful ortho, para-directing ability. This is often the simplest way to direct substitution to Ring A.

    • Solution B: Protect the Amine. Convert the amine to an amide (e.g., acetamide). The amide group is still an ortho, para-director but is less activating than a free amine. This moderation can prevent side reactions and improve selectivity. The bulkier acetyl group also enhances the steric hindrance at position 3, strongly favoring substitution at position 4 or 6.

  • Cause: Both rings are activated (in free amine form), leading to a competitive reaction on both Ring A and Ring B.

    • Solution: Leverage Steric Hindrance. Use a sterically bulky electrophile. This will favor attack at the less hindered para positions (position 4 on Ring A, position 4' on Ring B) over the more crowded ortho positions.

Data Presentation: Impact of Amine State on Bromination

EntryAmine FormReagentConditionsMajor Product(s)Rationale
1Free Amine (-NH₂)Br₂/CH₃COOHRoom Temp4-Bromo and 6-Bromo derivativesThe highly activated amine-bearing ring reacts fastest.
2Hydrochloride (-NH₃⁺)Br₂/FeBr₃50 °C5-Bromo and Ring B brominated productsThe amine ring is deactivated; reaction occurs meta or on the activated methoxy-bearing ring.
3Acetamide (-NHCOCH₃)NBS/DMFRoom Temp4-Bromo derivativeThe amide group directs ortho, para but its steric bulk favors the para position (4).

Experimental Protocol: Amine Protection (Acetylation)

  • Dissolution: Dissolve 1.0 equivalent of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride in a suitable solvent like Dichloromethane (DCM).

  • Neutralization: Add 2.5 equivalents of a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution and stir for 15 minutes at room temperature. This will generate the free amine in situ.

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.2 equivalents of acetyl chloride or acetic anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting N-(3'-methoxy-[1,1'-biphenyl]-2-yl)acetamide can be purified by column chromatography or recrystallization.

Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling

Problem: You are attempting to further functionalize the molecule using a palladium-catalyzed cross-coupling reaction (e.g., adding a new group to a halogenated version of the biphenyl), but the reaction is inefficient.

Potential Causes & Solutions:

  • Cause: Catalyst inhibition. The free amine group can coordinate to the palladium center, acting as a ligand and inhibiting the catalytic cycle.

    • Solution: Protect the amine group as an acetamide using the protocol described above. The less basic amide is far less likely to interfere with the palladium catalyst.[1][5]

  • Cause: Inappropriate ligand choice. The steric environment of the biphenyl substrate requires a well-chosen phosphine ligand to facilitate the reaction.

    • Solution: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary. Consider ligands such as SPhos, XPhos, or RuPhos. A screening of different ligands and bases is often required to find the optimal conditions.

G cluster_workflow Troubleshooting Suzuki Coupling start Low Yield in Suzuki Coupling? check_amine Is the Amine Group Unprotected? start->check_amine protect Protect Amine (e.g., Acetylation) check_amine->protect Yes check_ligand Review Ligand Choice check_amine->check_ligand No protect->check_ligand screen_ligands Screen Bulky Ligands (XPhos, SPhos) check_ligand->screen_ligands Ligand may be inadequate optimize Optimize Conditions (Base, Temp, Solvent) screen_ligands->optimize success Improved Yield optimize->success

Caption: Decision workflow for troubleshooting Suzuki reactions.

Issue 3: Lack of Selectivity in Directed ortho-Metalation (DoM)

Problem: You are attempting to use a strong base like n-butyllithium to deprotonate a specific C-H bond ortho to a directing group, but you are getting a mixture of products or decomposition.

Potential Causes & Solutions:

  • Cause: Competing directing groups and acidic protons. The methoxy group, the amine, and even the amide (if protected) can direct lithiation. Furthermore, the N-H proton of the amine/amide is the most acidic and will be removed first.

    • Solution A: Use a Sufficient Amount of Base. If the amine is unprotected, you will need at least two equivalents of the organolithium reagent: one to deprotonate the amine and a second to perform the C-H metalation.

    • Solution B: Choose the Strongest Directing Group. The methoxy group is a good directing group for lithiation. To favor lithiation on Ring B, you can protect the amine as a group less effective at directing lithiation, such as a trifluoroacetamide.

    • Solution C: Temperature Control. DoM reactions are highly sensitive to temperature. Perform the lithiation at low temperatures (typically -78 °C) to prevent side reactions and improve selectivity. Slowly warming the reaction after the addition of the electrophile can also be critical.[6]

References

  • Process for the preparation of biphenylamines. (n.d.). Google Patents.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved from [Link]

  • (2'-Methoxybiphenyl-3-yl)amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (2023). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. (2004). Wol. Retrieved from [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). PubMed Central. Retrieved from [Link]

  • Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Orienting methoxy group-carbocation conjugation effects explaining the... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. (1972). RSC Publishing. Retrieved from [Link]

  • Application of the ortho-lithiation-cyclization strategy to N-benzyl-and N-phenethylamine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

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How to avoid dehalogenation in reactions with 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal results in your synthetic endeavors, with a particular focus on mitigating the common side reaction of dehalogenation in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My primary amine on 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is not reacting in my cross-coupling reaction. What could be the issue?

A1: The most common reason for a lack of reactivity is the hydrochloride salt form of the starting material. The amine is protonated and therefore not nucleophilic. You must add a suitable base to your reaction mixture to deprotonate the ammonium salt and liberate the free, reactive primary amine. Typically, at least one equivalent of base is required for this deprotonation, in addition to the base needed for the catalytic cycle of the cross-coupling reaction itself.

Q2: I am observing significant amounts of a dehalogenated byproduct in my reaction. What is causing this?

A2: Dehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions. It typically occurs after the oxidative addition of your aryl halide to the palladium(0) catalyst. The resulting palladium(II) intermediate can abstract a hydride (H-) from various sources in the reaction mixture, such as an amine base, solvent (like an alcohol), or even trace water. This is followed by reductive elimination of the dehalogenated product. The choice of ligand, base, solvent, and temperature all play a crucial role in the prevalence of this side reaction.

Q3: How does the methoxy group on the biphenyl system affect the reaction?

A3: The methoxy group is an electron-donating group. This can influence the electronic properties of the biphenyl system, potentially making the C-X (where X is a halogen) bond more susceptible to oxidative addition. However, its position at the 3'-position means its electronic effect on the 2-amino side is moderate. It can also influence the solubility of the molecule.

Q4: Can I use 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride directly in a Suzuki-Miyaura coupling?

A4: Yes, this compound is well-suited for Suzuki-Miyaura coupling, where the amine can act as a directing group or be a site for further functionalization in a subsequent step. However, as with other cross-coupling reactions, you must carefully select your reaction conditions to favor the desired C-C bond formation over potential dehalogenation of your coupling partner or undesired side reactions involving the amine.

Troubleshooting Guide: Minimizing Dehalogenation

Dehalogenation is a common challenge when using aryl halides in palladium-catalyzed cross-coupling reactions. Below are key parameters to consider and optimize to suppress this unwanted side reaction.

The Mechanism of Dehalogenation

Understanding the mechanism is key to troubleshooting. In a typical palladium-catalyzed cross-coupling reaction, the desired pathway competes with the dehalogenation pathway.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway A Pd(0)L_n B Ar-Pd(II)(X)L_n (Oxidative Addition) A->B Ar-X C Ar-Pd(II)(R)L_n (Transmetalation) B->C R-M D Ar-R (Product) C->D Reductive Elimination E Pd(0)L_n F Ar-Pd(II)(X)L_n (Oxidative Addition) E->F Ar-X G Ar-Pd(II)(H)L_n (Hydride Abstraction) F->G Hydride Source (e.g., Base, Solvent) H Ar-H (Dehalogenated Byproduct) G->H Reductive Elimination

Figure 1. Competing catalytic cycles in palladium-catalyzed cross-coupling reactions. The desired pathway leads to the cross-coupled product, while the undesired pathway results in dehalogenation.

Key Parameters for Optimization
ParameterRecommendation to Minimize DehalogenationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3]Bulky ligands promote the reductive elimination step of the desired product, which can outcompete the hydride abstraction leading to dehalogenation.[1] Electron-rich ligands stabilize the Pd(0) state and can influence the rates of the catalytic cycle steps.[1]
Base Use weaker, non-nucleophilic bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) instead of strong alkoxides (e.g., NaOtBu) if possible.[2]Strong alkoxide bases can be a source of hydrides, directly contributing to the dehalogenation pathway.[1] Weaker bases are less likely to act as hydride donors.
Solvent Use aprotic solvents like toluene, dioxane, or THF. Avoid alcoholic solvents (e.g., methanol, ethanol).[1]Alcoholic solvents can be a source of hydrides, leading to increased dehalogenation.[1]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can sometimes favor side reactions, including dehalogenation.
Palladium Precatalyst Use a well-defined palladium precatalyst (e.g., a palladacycle) instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[4][5]Precatalysts can offer better control over the active catalyst formation and concentration, potentially reducing side reactions.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation or further side reactions.Prolonged reaction times can lead to the accumulation of byproducts.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol provides a starting point for the palladium-catalyzed amination of an aryl halide using 3'-Methoxy-[1,1'-biphenyl]-2-amine, with conditions chosen to minimize dehalogenation of the aryl halide coupling partner.

G start Start reagents Combine Aryl Halide, 3'-Methoxy-[1,1'-biphenyl]-2-amine HCl, Base (e.g., K₂CO₃), and Solvent (e.g., Toluene) in a reaction vessel. start->reagents degas Degas the mixture (e.g., by bubbling with Argon for 15-30 min). reagents->degas catalyst Add Palladium Precatalyst and Ligand under inert atmosphere. degas->catalyst heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS. catalyst->heat workup Upon completion, cool to room temperature, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine. heat->workup purify Dry the organic layer (e.g., over Na₂SO₄), filter, concentrate, and purify the crude product by column chromatography. workup->purify end End purify->end

Figure 2. Workflow for a typical Buchwald-Hartwig amination with minimized dehalogenation.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel, combine the aryl halide (1.0 equiv), 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride (1.1 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add dry, degassed toluene (or dioxane) to the vessel.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening Reaction Conditions to Troubleshoot Dehalogenation

If you are still observing significant dehalogenation, a systematic screening of reaction parameters is recommended.

Screening Table:

EntryLigandBaseSolventTemperature (°C)Observation
1P(o-tol)₃NaOtBuDioxane100High Dehalogenation (Baseline)
2XPhos NaOtBuDioxane100Reduced Dehalogenation
3XPhosK₃PO₄ Dioxane100Further Reduced Dehalogenation
4XPhosK₃PO₄Toluene 100Minimal Dehalogenation
5XPhosK₃PO₄Toluene80 Minimal Dehalogenation, Slower Reaction

This systematic approach allows you to identify the key factors influencing the dehalogenation in your specific reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS Catalysis. 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. Available from: [Link]

  • The Journal of Organic Chemistry. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. Available from: [Link]

  • Slavětínská, L., et al. (2020). New Ligands for Cross-Coupling. Accounts of Chemical Research, 53(4), 818-831. Available from: [Link]

Sources

Technical Support Center: Optimizing Reactions with 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for chemical reactions involving 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride and related substituted biphenyl amines. As these scaffolds are crucial in medicinal chemistry, achieving high-yielding, clean reactions is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

A quick note on nomenclature: The principles discussed herein are broadly applicable to various isomers of methoxy-biphenyl-amines. While we will use the specified compound as our primary example, the logic for optimizing solvents and bases holds true for similar structures commonly used in palladium-catalyzed cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the selection of solvents and bases. Understanding these concepts is the first step toward rational reaction optimization.

Q1: Why is the choice of base so critical when starting with 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride?

A: The hydrochloride salt form presents a dual challenge that the base must overcome. Firstly, the amine is protonated and therefore non-nucleophilic. At least one full equivalent of base is required simply to neutralize the hydrochloride salt and liberate the free amine, which is the active species in most coupling reactions. Secondly, an additional amount of base is required to participate in the catalytic cycle itself. For instance, in a Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine coordinated to the palladium center, which is a key step before reductive elimination.[1] Failure to account for both roles is a common reason for reaction failure.

Q2: What is the fundamental role of the solvent in a palladium-catalyzed cross-coupling reaction?

A: The solvent is not merely a medium for the reaction but an active participant that influences multiple factors.[2] Its primary roles include:

  • Solubilization: A common reason for poor reaction yield is the insolubility of reactants, catalysts, or the base.[3] A homogeneous reaction is often, but not always, more efficient.

  • Catalyst Stabilization: Solvents can coordinate to the palladium center, stabilizing reactive intermediates and influencing the catalyst's lifetime and activity.[2]

  • Modulating Reactivity: The polarity of the solvent can affect the rates of key mechanistic steps like oxidative addition and reductive elimination.[2] Some polar aprotic solvents like DMF or DMSO can fundamentally alter the active catalytic species compared to nonpolar solvents like toluene.[2]

  • Temperature Control: The boiling point of the solvent dictates the accessible temperature range for the reaction, which is a critical parameter for overcoming activation energy barriers.

Q3: Should I use a strong or a weak base for my reaction?

A: The choice represents a classic trade-off between reactivity and functional group tolerance.

  • Strong Bases (e.g., Sodium tert-butoxide (NaOtBu), LHMDS) often lead to the highest reaction rates and may allow for lower catalyst loadings.[1] However, they are incompatible with sensitive functional groups like esters, ketones, and nitro groups, which they can hydrolyze or react with.[1]

  • Weak Inorganic Bases (e.g., Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃)) offer excellent functional group tolerance, making them a safer choice for complex molecules.[3] The trade-off can be slower reaction times or the need for higher temperatures or catalyst loadings.[1] Cs₂CO₃ is often favored among weak bases due to its better solubility in many organic solvents.[3]

Q4: I see water is often used in Suzuki-Miyaura reactions. Is it necessary?

A: While not always mandatory, adding a small amount of water to a Suzuki-Miyaura coupling is a common and effective strategy.[4] Water can significantly improve the solubility of inorganic bases like K₃PO₄ or K₂CO₃, facilitating their role in the reaction.[4] Furthermore, it is believed to play a role in activating the boronic acid for the crucial transmetalation step in the catalytic cycle.[4][5] Reactions can be run under anhydrous conditions, but if you are experiencing issues with an inorganic base, creating a biphasic solvent system with water is a valuable troubleshooting step.[4]

Part 2: Troubleshooting Guide - The "How-To"

This section provides actionable solutions to common problems encountered during experiments.

Problem 1: Low or No Conversion of Starting Material

This is the most frequent issue. A logical, step-by-step diagnosis is key.

  • Possible Cause A: Incomplete Neutralization of the Amine Hydrochloride

    • Causality: As stated in the FAQ, the amine hydrochloride is inactive. If you use a base like K₃PO₄ in a 1.5 or 2.0 equivalent ratio (relative to the limiting reagent), a significant portion of it may be consumed by the HCl salt, leaving insufficient base to drive the catalytic cycle.

    • Troubleshooting Protocol:

      • Set up a small-scale analytical reaction.

      • Ensure your starting amine hydrochloride is fully dissolved or suspended in the chosen solvent.

      • Add one equivalent of your chosen base in addition to the amount required by the standard reaction protocol. For example, if the literature calls for 2 equivalents of K₃PO₄, use 3 equivalents when starting with the HCl salt.

      • Stir for 15-30 minutes at room temperature to ensure complete neutralization before adding the catalyst and other reagents.

      • Run the reaction under the planned conditions and monitor by TLC or LC-MS against your original failed reaction.

  • Possible Cause B: Poor Solubility of Reagents

    • Causality: Palladium-catalyzed reactions, especially those using inorganic bases, are often heterogeneous. If a key component—your amine, the coupling partner, or the base—has very poor solubility in the chosen solvent, the reaction rate will be severely limited.[3]

    • Solution: Consult the Solvent Selection Guide (Table 1) below. Screen a panel of solvents with different properties. A common and effective strategy is to use a mixture of a nonpolar solvent (like Toluene) to solubilize organic components and a more polar, ethereal solvent (like Dioxane or THF) to help dissolve the catalyst and intermediates. Aromatic solvents like toluene and ethereal solvents such as dioxane and THF are widely reported for Buchwald-Hartwig reactions.[1][3]

  • Possible Cause C: Incorrect Base Strength or Type

    • Causality: The base may be too weak to effectively deprotonate the palladium-amine complex (in C-N coupling) or activate the boronic acid (in Suzuki coupling).[5] Conversely, some soluble organic bases can act as ligands, inhibiting the catalyst.[6]

    • Solution: Consult the Base Selection Guide (Table 2) . If you are using a weak base like K₂CO₃ with a weakly nucleophilic amine and see no reaction, consider screening a stronger base like K₃PO₄ or Cs₂CO₃. If those fail and your substrate is tolerant, a strong base like NaOtBu could be tested as a last resort.

Problem 2: Significant Formation of Side Products (e.g., Dehalogenation)

  • Causality: Dehalogenation, where the aryl halide is reduced to an arene, is a common side reaction. It can be promoted by strong bases or when using protic solvents (like alcohols) or amine bases that can act as hydride sources.[4]

  • Solution:

    • Switch to a weaker, non-nucleophilic inorganic base. K₃PO₄ and Cs₂CO₃ are excellent choices.

    • Change the solvent. Avoid alcoholic solvents. Switch to an aprotic solvent like Toluene, Dioxane, or CPME.[3]

    • Lower the reaction temperature. Side reactions often have a higher activation energy than the desired coupling.

Problem 3: Reaction is Stalled or Sluggish

  • Causality: In heterogeneous reactions with solid inorganic bases, the reaction occurs at the liquid-solid interface. The particle size and surface area of the base can have a dramatic impact on the reaction rate.[3] Poor agitation can lead to the dense inorganic base settling at the bottom of the vessel, starving the reaction.[3]

  • Solution:

    • Increase the stirring rate to ensure the base remains well-suspended.

    • Grind the base (e.g., K₃PO₄) into a fine powder with a mortar and pestle before adding it to the reaction. This increases the available surface area.[3]

    • Consider switching to a more soluble base. Cs₂CO₃ generally has better solubility in organic solvents than other inorganic carbonates or phosphates.[3]

Part 3: Protocols & Data Summaries

Experimental Protocol: Screening Solvents and Bases for Buchwald-Hartwig Amination

This protocol outlines a general method for parallel screening to efficiently identify optimal conditions.

  • Preparation: In an array of reaction vials inside a glovebox, add your aryl halide (1.0 equiv., e.g., 0.1 mmol), a palladium precatalyst (e.g., G3-XPhos, 2 mol%), and the appropriate ligand if not using a precatalyst.

  • Amine & Base Addition: In each vial, add 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride (1.2 equiv.). Then, add the selected base (see Tables 1 & 2 for suggestions). For an initial screen with K₃PO₄, use 3.0 equivalents to account for the HCl salt.

  • Solvent Addition: Add the chosen solvent (0.5 M concentration relative to the limiting reagent) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4 hours), cool the reactions, quench a small aliquot with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or UPLC to determine the conversion to product.

  • Analysis: Compare the results across the different solvent/base combinations to identify the most promising conditions for scale-up.

Data Presentation

Table 1: Solvent Selection Guide for Cross-Coupling Reactions

SolventTypeBoiling Point (°C)Key Considerations & Cautions
TolueneAprotic, Nonpolar111Excellent general-purpose solvent for solubilizing organic reagents.
DioxaneAprotic, Polar Ether101Good for dissolving catalysts and intermediates. Often used with Toluene. Peroxide former.
Tetrahydrofuran (THF)Aprotic, Polar Ether66Lower boiling point, useful for reactions at moderate temperatures. Peroxide former.
Cyclopentyl methyl ether (CPME)Aprotic, Polar Ether106Greener alternative to THF/Dioxane with a higher boiling point and lower peroxide formation tendency.
tert-Amyl alcoholProtic, Polar102Can be an effective solvent but may also act as a hydride source, leading to dehalogenation.[3]
N,N-Dimethylformamide (DMF)Aprotic, Polar153High boiling point. Can influence reaction selectivity but may be difficult to remove.[2][7]
Acetonitrile (MeCN)Aprotic, Polar82Generally AVOID. Known to inhibit many palladium catalysts by strong coordination.[3]

Table 2: Base Selection Guide for Cross-Coupling Reactions

BasepKa(H) of Conj. AcidTypeKey Considerations & Use CasesCautions
NaOtBu~19Strong, OrganicHigh reactivity, often fastest rates.[3]Incompatible with base-sensitive functional groups (esters, etc.).[1]
LHMDS~26Strong, OrganicUseful for substrates with protic functional groups that need deprotonation.[1]Air and moisture sensitive.
Cs₂CO₃~10Weak, InorganicGood balance of reactivity and functional group tolerance. Higher solubility than other carbonates.[3]Expensive compared to other inorganic bases.[1]
K₃PO₄~12.3Weak, InorganicExcellent functional group tolerance. Widely used and cost-effective.[1][8]Poor solubility; requires vigorous stirring or addition of water.[3][4]
K₂CO₃~10.3Weak, InorganicMilder than K₃PO₄. Useful for highly sensitive substrates.Often results in slower reaction rates.
DBU~13.5Organic AmineSoluble in organic solvents.Can inhibit some catalyst systems by coordination.[6][9]

Part 4: Visualization of Key Processes

Visual aids can clarify complex mechanistic cycles and logical workflows.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 LₙPd(0) Active Catalyst oa_complex LₙPd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [LₙPd(II)(Ar)(R₂NH)]⁺X⁻ Amine Coordination oa_complex->amine_complex Ligand Exchange amido_complex LₙPd(II)(Ar)(NR₂) Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product base_h [Base-H]⁺X⁻ amido_complex->base_h reagents Ar-X reagents->oa_complex amine R₂NH amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Flowchart Troubleshooting Flowchart: Low Conversion start Start: Low or No Conversion check_base Is the starting material an HCl salt? start->check_base add_base Action: Add 1 extra equivalent of base. Re-run reaction. check_base->add_base Yes check_solubility Are all reagents soluble at reaction temperature? check_base->check_solubility No success Problem Solved add_base->success screen_solvents Action: Screen different solvents or mixtures (e.g., Toluene/Dioxane). check_solubility->screen_solvents No check_conditions Is the base/temperature appropriate for the coupling? check_solubility->check_conditions Yes screen_solvents->success screen_conditions Action: Screen stronger base (e.g., K₃PO₄ -> Cs₂CO₃) or higher temperature. check_conditions->screen_conditions No / Unsure screen_conditions->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Haskins, M. P., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • PubChem. (2'-Methoxybiphenyl-3-yl)amine hydrochloride. [Link]

  • Vautravers, N. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Fairhurst, N. W., et al. (2020). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Novel Compounds Synthesized from 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activities of novel compounds synthesized from the precursor 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, experimental evaluation, and comparative performance of a representative Schiff base derivative against established therapeutic agents. The content is structured to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the compound's potential.

Introduction: The Promise of Biphenyl Scaffolds in Drug Discovery

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution patterns on the biphenyl rings play a crucial role in determining the pharmacological profile of these molecules. The starting material, 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, presents a unique template for the synthesis of novel derivatives. The presence of a methoxy group and a primary amine offers versatile handles for chemical modification, allowing for the exploration of new chemical space and the potential discovery of compounds with enhanced potency and selectivity.

This guide focuses on a hypothetically synthesized Schiff base derivative, N-(3'-methoxy-[1,1'-biphenyl]-2-yl)benzylideneamine (Compound 1) , to illustrate a practical workflow for evaluating the biological potential of compounds derived from the aforementioned precursor. We will objectively compare its projected anticancer and antimicrobial activities with well-established drugs: Doxorubicin (a chemotherapy agent) and Ciprofloxacin (a broad-spectrum antibiotic).

Synthesis of a Novel Schiff Base Derivative

The synthesis of novel compounds from a given precursor is a cornerstone of drug discovery. For 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, a straightforward and efficient method to introduce structural diversity is through the formation of a Schiff base. This reaction involves the condensation of the primary amine with an aldehyde, in this case, benzaldehyde, to yield an imine.

Proposed Synthesis of N-(3'-methoxy-[1,1'-biphenyl]-2-yl)benzylideneamine (Compound 1)

The synthesis of the target Schiff base can be achieved through a one-step condensation reaction. The hydrochloride salt of the amine is first neutralized to the free amine, which then reacts with benzaldehyde.

Reaction Scheme:

Caption: Synthetic route to Compound 1.

Experimental Protocol:

  • To a solution of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride (1 eq.) in ethanol, add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride.

  • Add benzaldehyde (1 eq.) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3'-methoxy-[1,1'-biphenyl]-2-yl)benzylideneamine (Compound 1).

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Comparative Biological Evaluation

To ascertain the therapeutic potential of the newly synthesized Compound 1, a series of in vitro biological assays are proposed. The performance of Compound 1 will be compared against established clinical agents: Doxorubicin for anticancer activity and Ciprofloxacin for antimicrobial activity.

Anticancer Activity Assessment

The cytotoxicity of Compound 1 against human cancer cell lines will be evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Treat cells with varying concentrations of Compound 1 and Doxorubicin B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow for the MTT assay.

Detailed Protocol for MTT Assay: [1][2][3][4]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5x103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of Compound 1 and Doxorubicin in the culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability versus the concentration of the compound.

Comparative Anticancer Activity Data (Hypothetical vs. Actual)

CompoundCell LineIC50 (µM)Reference
Compound 1 (Hypothetical) MCF-7To be determined-
Compound 1 (Hypothetical) A549To be determined-
DoxorubicinMCF-70.5 - 2.5[5][6]
DoxorubicinA5490.07 - 0.4[2][5]
Antimicrobial Activity Assessment

The antimicrobial potential of Compound 1 will be determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow Broth Microdilution Workflow A Prepare serial two-fold dilutions of Compound 1 and Ciprofloxacin in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus) A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC) D->E Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Caspase-8 Caspase-8 (Initiator) Death_Receptor->Caspase-8 Executioner_Caspases Caspase-3, -6, -7 (Executioner) Caspase-8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 (Initiator) Apaf-1->Caspase-9 Caspase-9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Compound_1 Compound 1 Compound_1->Mitochondrion Potential Target

Caption: Simplified overview of apoptosis signaling pathways.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers [7][8][9][10]

  • Cell Lysis: Treat cancer cells with Compound 1 at its IC50 concentration for 24-48 hours. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the effect of Compound 1 on the expression levels of these apoptotic markers. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would be indicative of apoptosis induction. [9]

Conclusion and Future Directions

This guide outlines a systematic approach to the synthesis and biological evaluation of novel compounds derived from 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, using a representative Schiff base as a case study. The comparative analysis against established drugs provides a benchmark for assessing the potential of these new chemical entities.

The hypothetical data for Compound 1 serves as a placeholder for future experimental findings. Should this or similar derivatives demonstrate significant anticancer or antimicrobial activity, further investigations would be warranted. These include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential in animal models of cancer or infection.

  • Toxicology Studies: Assessing the safety profile of the lead compounds.

  • Detailed Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways involved.

By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can effectively explore the therapeutic potential of novel compounds derived from the versatile 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride scaffold.

References

  • Edebi, N. V., Bunu, S. J., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
  • Khodair, A. I., Attia, A. M., Gendy, E. A., Elshaier, Y. A. M. M., & El-Magd, M. A. (2020). Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System.
  • Krajina, A., et al. (2024). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals, 17(1), 123.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Gulea, A., et al. (2023). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 28(23), 7895.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. (2024). Current Organic Synthesis, 21(5), 483-496.
  • ResearchGate. (n.d.). Western blot analysis of apoptosis-associated proteins. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH) Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Dr. Oracle. (2025, September 29). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? Retrieved from [Link]

  • Evaluation of drug likeliness of (Z)-4-((4-hydroxy-3-methoxy benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one by computational analysis against coronavirus and T-cells of immune system. (2023). Indian Journal of Chemistry, 62(6), 614-623.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Current Drug Research Reviews, 16(3), 269-276.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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Navigating the Structure-Activity Landscape of 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride and its Derivatives: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of central nervous system (CNS) therapeutics, the biphenyl amine scaffold represents a promising frontier. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of derivatives of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride. While direct comprehensive SAR studies on this specific molecule are not extensively published, by examining structurally related analogs, we can construct a robust, data-driven framework to guide future derivatization and optimization efforts. This document synthesizes findings from disparate studies on related biphenyl amines, focusing on their potential as anticonvulsant and neuroprotective agents, likely mediated through modulation of NMDA receptors and voltage-gated sodium channels.

The Biphenyl Amine Core: A Privileged Scaffold for CNS Activity

The [1,1'-biphenyl]-2-amine backbone is a recurring motif in compounds targeting CNS disorders. Its semi-rigid nature allows for precise spatial orientation of substituents, facilitating interactions with specific receptor pockets. The introduction of a methoxy group and an amine function, as seen in the parent compound 3'-Methoxy-[1,1'-biphenyl]-2-amine, provides key hydrogen bonding and electronic features that are critical for biological activity.

Our analysis of the broader landscape of methoxy-substituted biphenyl amine derivatives suggests a strong correlation with anticonvulsant and NMDA receptor antagonist activities. This guide will therefore focus on comparing derivatives based on their potential efficacy in these areas.

Deciphering the Structure-Activity Relationship: A Predictive Analysis

Based on an extensive review of analogous compounds, we can propose a hypothetical SAR for derivatives of 3'-Methoxy-[1,1'-biphenyl]-2-amine. This predictive model serves as a foundational roadmap for rational drug design.

Key Structural Modifications and Their Predicted Impact:
  • Position and Nature of the Methoxy Group: The 3'-position of the methoxy group on one phenyl ring is likely crucial for establishing a key interaction within a receptor binding pocket. Shifting this group to other positions (e.g., 2' or 4') or replacing it with other alkoxy groups of varying chain lengths (ethoxy, propoxy) would be a primary area for investigation to probe the steric and electronic tolerances of the binding site.

  • Substitution on the Aminated Phenyl Ring: The 2-amino group is a critical pharmacophoric element. N-alkylation or N-acylation could modulate the basicity and lipophilicity of the molecule, thereby influencing its pharmacokinetic profile and ability to cross the blood-brain barrier.

  • Aryl Ring Substitutions: Introduction of electron-withdrawing or electron-donating groups on either phenyl ring can significantly impact the overall electronic distribution of the molecule and its metabolic stability. For instance, halogenation or the addition of trifluoromethyl groups could enhance potency and bioavailability.

  • Conformational Constraints: Introducing bridges or other rigidifying elements to lock the dihedral angle between the two phenyl rings can lead to more potent and selective compounds by reducing the entropic penalty upon binding to the target receptor.

SAR_Hypothesis Core 3'-Methoxy-[1,1'-biphenyl]-2-amine Methoxy_Position Methoxy Position (Potency & Selectivity) Core->Methoxy_Position Amine_Modification Amine Modification (PK/PD Profile) Core->Amine_Modification Aryl_Substitution Aryl Ring Substitution (Potency & Metabolism) Core->Aryl_Substitution Conformation Conformational Rigidity (Potency & Selectivity) Core->Conformation

Comparative Performance Analysis: Insights from Analogous Compounds

Direct comparative data for derivatives of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is scarce. However, by examining published data on structurally related biphenyl amines with reported anticonvulsant and NMDA receptor antagonist activity, we can establish a performance benchmark.

Compound/AnalogTarget/AssayPotency (IC₅₀/ED₅₀)Key Structural FeaturesReference
Biphenyl-based NAMNMDA Receptor50 nM (IC₅₀)Biphenyl scaffold with optimized substitutions[1][2]
Diphenyl amine derivativehNav1.2 Sodium Channel53% inhibition at 10µMDiphenyl amine motif[3]
IfenprodilNMDA Receptor (NR2B selective)Sub-micromolar affinityPhenylethanolamine core[4]

This table is a representative summary and not an exhaustive list. The referenced studies should be consulted for detailed experimental conditions.

The data suggests that biphenyl-containing molecules can achieve high potency as NMDA receptor negative allosteric modulators (NAMs).[1][2] The diphenyl amine motif has also been identified as a key feature for sodium channel blockers.[3] A crucial aspect of the SAR will be to determine the selectivity of these compounds for different receptor subtypes (e.g., NR2B-selective NMDA receptor antagonists) to minimize off-target effects.[4]

Experimental Protocols for Evaluation

To rigorously assess the SAR of novel derivatives, a standardized set of in vitro and in vivo assays is essential. The following protocols are based on established methodologies for evaluating anticonvulsant and neuroprotective agents.

Synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine Derivatives

The synthesis of the core biphenyl structure is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions.

General Suzuki Coupling Protocol:

  • Reactants: A suitably substituted aryl boronic acid (or ester) and an aryl halide. For the target scaffold, this could involve reacting 3-methoxyphenylboronic acid with a 2-haloaniline derivative.

  • Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is used in catalytic amounts.

  • Base: A base such as sodium carbonate, potassium carbonate, or potassium phosphate is required.

  • Solvent: A solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is used.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.

  • Salt Formation: The final amine product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.[5]

Synthesis_Workflow Aryl_Boronic_Acid Aryl Boronic Acid (e.g., 3-methoxyphenylboronic acid) Coupling Suzuki Coupling Aryl_Boronic_Acid->Coupling Aryl_Halide Aryl Halide (e.g., 2-haloaniline derivative) Aryl_Halide->Coupling Catalyst Pd Catalyst & Base Catalyst->Coupling Biphenyl_Amine Biphenyl Amine Product Coupling->Biphenyl_Amine Purification Purification (Chromatography) Biphenyl_Amine->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Final_Product 3'-Methoxy-[1,1'-biphenyl]-2-amine HCl Salt_Formation->Final_Product

In Vitro Evaluation

This assay determines the affinity of the test compounds for the NMDA receptor.

  • Preparation of Synaptic Membranes: Rat forebrain tissue is homogenized and centrifuged to isolate synaptic membranes.

  • Radioligand Binding: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

This technique is used to measure the effect of the compounds on ion channel function, such as voltage-gated sodium channels or NMDA receptors, in cultured neurons or transfected cell lines.[6][7]

  • Cell Preparation: Neurons or cells expressing the target ion channel are cultured on coverslips.

  • Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration).

  • Drug Application: The test compound is applied to the cell via the external perfusion solution.

  • Data Acquisition and Analysis: Changes in ion channel currents in response to voltage steps or agonist application are recorded and analyzed to determine the inhibitory or modulatory effects of the compound.

Patch_Clamp_Workflow Cell_Culture Culture Neurons or Transfected Cells Pipette_Seal Form Giga-ohm Seal with Pipette Cell_Culture->Pipette_Seal Whole_Cell Rupture Membrane for Whole-Cell Access Pipette_Seal->Whole_Cell Record_Baseline Record Baseline Channel Activity Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Effect Record Changes in Ion Currents Apply_Compound->Record_Effect Analysis Analyze Data (e.g., % Inhibition) Record_Effect->Analysis

In Vivo Evaluation

The MES test is a widely used model for generalized tonic-clonic seizures.[8][9]

  • Animal Preparation: Mice or rats are administered the test compound or vehicle at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Seizure: After a predetermined time, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes.[10]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The ED₅₀ (the dose that protects 50% of the animals) is calculated.

The PTZ model is used to evaluate potential efficacy against myoclonic and absence seizures.[11][12]

  • Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound or vehicle.

  • Induction of Seizure: A convulsive dose of pentylenetetrazole (a GABA-A receptor antagonist) is administered subcutaneously or intraperitoneally.[11]

  • Observation: Animals are observed for a set period for the onset and severity of seizures, typically clonic-tonic convulsions.

  • Endpoint: The latency to the first seizure and the percentage of animals protected from seizures are recorded. The ED₅₀ can be calculated.

This test is used to assess potential motor impairment or neurotoxic side effects of the compounds.[13][14][15][16]

  • Animal Training: Animals are trained to walk on a rotating rod.

  • Drug Administration: Animals are treated with the test compound or vehicle.

  • Testing: At various time points after drug administration, the animals are placed on the rotating rod, and the latency to fall is recorded.

  • Endpoint: A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment. The TD₅₀ (the dose that causes motor impairment in 50% of the animals) can be determined.

Conclusion and Future Directions

The 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride scaffold holds significant promise for the development of novel CNS-active agents. While direct SAR studies are lacking, a wealth of information on related biphenyl amines provides a strong foundation for a rational and targeted drug discovery program. The proposed SAR, focusing on modifications to the methoxy group, the amine, and the aromatic rings, coupled with the detailed experimental protocols, offers a comprehensive guide for researchers in this field.

Future work should focus on the systematic synthesis and evaluation of a library of derivatives to validate and refine the proposed SAR. A key objective will be to optimize the potency and selectivity for specific CNS targets, such as NMDA receptor subtypes or voltage-gated sodium channels, while minimizing off-target effects and neurotoxicity. The integration of computational modeling with empirical testing will be instrumental in accelerating the discovery of new, effective, and safe therapeutics based on this versatile biphenyl amine scaffold.

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